Product packaging for Apatinib metabolite M1-1(Cat. No.:CAS No. 1376710-38-1)

Apatinib metabolite M1-1

Cat. No.: B15190955
CAS No.: 1376710-38-1
M. Wt: 413.5 g/mol
InChI Key: PIRKQCNHXCEZRZ-YKSBVNFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apatinib metabolite M1-1, also known as E-3-hydroxy-apatinib, is a primary and pharmacologically active metabolite of the tyrosine kinase inhibitor Apatinib. This compound is a critical tool for researchers investigating the pharmacokinetics, metabolism, and potential drug-drug interactions (DDIs) of Apatinib. Apatinib is predominantly metabolized by cytochrome P450 (CYP450) enzymes, including CYP3A4/5 and CYP2D6. The metabolite M1-1 itself exhibits significant inhibitory effects on several major CYP450 isozymes. Recent in vitro studies using human liver microsomes have demonstrated that M1-1 acts as a competitive inhibitor of CYP2B6 and CYP2D6, a noncompetitive inhibitor of CYP3A4/5, and a mixed-type inhibitor of CYP2C9, with inhibition constant (Ki) values in the low micromolar range (e.g., 2.046 µM for CYP2D6, 1.340 µM for CYP3A4/5) . This multifaceted inhibition profile is essential for predicting and understanding clinical DDIs when Apatinib is co-administered with other drugs that are substrates of these enzymes. The study of M1-1 is therefore indispensable for advanced toxicological assessments and for ensuring patient safety in clinical settings. By providing this high-quality reference standard, researchers can more accurately elucidate the complete metabolic fate of Apatinib, characterize its full pharmacological and toxicological profile, and contribute to the development of safer therapeutic regimens. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N5O2 B15190955 Apatinib metabolite M1-1 CAS No. 1376710-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1376710-38-1

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide

InChI

InChI=1S/C24H23N5O2/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31)/t20-,24+/m1/s1

InChI Key

PIRKQCNHXCEZRZ-YKSBVNFPSA-N

Isomeric SMILES

C1C[C@](C[C@@H]1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Canonical SMILES

C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Origin of Product

United States

Foundational & Exploratory

Apatinib Metabolism: A Comprehensive Technical Guide to Discovery and Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and identification of Apatinib metabolites. Apatinib, a small-molecule tyrosine kinase inhibitor, selectively targets and inhibits vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in antiangiogenic cancer therapy.[1][2] Understanding its metabolic fate is paramount for optimizing therapeutic efficacy and ensuring patient safety. This document details the metabolic pathways, major identified metabolites, quantitative data, and the experimental protocols utilized in their discovery.

Metabolic Pathways of Apatinib

Apatinib undergoes extensive metabolism in humans, with the primary routes of biotransformation including hydroxylation, N-dealkylation, oxidation, and glucuronidation.[3][4][5] The main enzymatic systems responsible for these transformations are Cytochrome P450 (CYP) enzymes, primarily CYP3A4/5, with lesser contributions from CYP2D6, CYP2C9, and CYP2E1.[3][5] Following hydroxylation, glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the main enzyme responsible for the formation of the major circulating metabolite, and both UGT1A4 and UGT2B7 contributing to the formation of other glucuronide conjugates.[3][5]

The key metabolic reactions are:

  • Hydroxylation: E- and Z-cyclopentyl-3-hydroxylation and 16-hydroxylation.[3][4]

  • N-dealkylation. [3][4]

  • N-oxidation: Pyridyl-25-N-oxidation.[3][4]

  • Dioxygenation. [3][4]

  • O-glucuronidation: Occurs after 3-hydroxylation.[3][4]

Apatinib_Metabolism Apatinib Apatinib M1_1 E-3-hydroxy-apatinib (M1-1) Apatinib->M1_1 CYP3A4/5, CYP2D6, CYP2C9, CYP2E1 M1_2 Z-3-hydroxy-apatinib (M1-2) Apatinib->M1_2 M1_6 Apatinib-25-N-oxide (M1-6) Apatinib->M1_6 Other_PhaseI Other Phase I Metabolites Apatinib->Other_PhaseI Hydroxylation, N-dealkylation, Dioxygenation M9_2 E-3-hydroxy-apatinib-O-glucuronide (M9-2) M1_1->M9_2 UGT2B7 M9_1 Z-3-hydroxy-apatinib-O-glucuronide (M9-1) M1_2->M9_1 UGT1A4, UGT2B7

Figure 1: Apatinib Metabolic Pathway.

Major Metabolites of Apatinib

Several metabolites of Apatinib have been identified in human plasma, urine, and feces.[4] Nine major metabolites have been confirmed through comparison with reference standards.[3][4] The major circulating metabolite is the pharmacologically inactive E-3-hydroxy-apatinib-O-glucuronide (M9-2).[3][5] Other significant metabolites include E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), and apatinib-25-N-oxide (M1-6).[3][5] While M1-1 shows some pharmacological activity, its contribution is significantly less than that of the parent drug.[3][5] The contributions of M1-2 and M1-6 to the overall pharmacology are considered to be less than 1%.[3][5]

Quantitative Data Summary

The following table summarizes the steady-state exposure of Apatinib and its major metabolites in humans.

Analyte% of Parent Drug Exposure (AUC)Pharmacological Activity
Apatinib 100%Active
E-3-hydroxy-apatinib-O-glucuronide (M9-2) 125%Inactive[3][5]
E-3-hydroxy-apatinib (M1-1) 56%Active (5.42% to 19.3% of parent)[3][5]
Apatinib-25-N-oxide (M1-6) 32%Minor (<1% of parent)[3][5]
Z-3-hydroxy-apatinib (M1-2) 22%Minor (<1% of parent)[3][5]

Experimental Protocols

The identification and quantification of Apatinib metabolites involve a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

  • Objective: To identify the enzymes responsible for Apatinib metabolism.

  • Methodology:

    • Incubation with Human Liver Microsomes (HLMs): Apatinib is incubated with pooled HLMs in the presence of NADPH to initiate phase I metabolism.[6]

    • Incubation with Recombinant CYP Isoforms: To pinpoint the specific CYP enzymes involved, Apatinib is incubated with individual recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2E1).[6]

    • Incubation with UGT Isoforms: To identify the UGT enzymes responsible for glucuronidation, hydroxylated metabolites of Apatinib are incubated with recombinant human UGT isoforms (e.g., UGT1A4, UGT2B7).[3][5]

    • Sample Analysis: The reaction mixtures are analyzed by LC-MS/MS to identify and quantify the metabolites formed.[6]

  • Objective: To characterize the metabolic profile and pharmacokinetics of Apatinib and its metabolites in humans.

  • Methodology:

    • Drug Administration: A single oral dose of Apatinib is administered to healthy subjects or patients.

    • Sample Collection: Blood, urine, and feces samples are collected at various time points post-dose.[3][5]

    • Sample Preparation:

      • Plasma: Protein precipitation with acetonitrile is a common method for plasma sample preparation.[7][8] Liquid-liquid extraction has also been used.[9][10]

      • Urine and Feces: Samples are typically homogenized and extracted to isolate the drug and its metabolites.

    • Sample Analysis: The prepared samples are analyzed using a validated UPLC-MS/MS method for the simultaneous determination of Apatinib and its metabolites.[7][9][10]

  • Objective: To separate, detect, and quantify Apatinib and its metabolites.

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.[7][9][10]

  • Chromatographic Separation:

    • Column: A C18 column is typically used for separation.[7][10]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid) is employed.[7][10]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[7]

    • Detection Mode: Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[7]

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Analysis Sample Processing and Analysis Incubation Incubation of Apatinib with: - Human Liver Microsomes - Recombinant CYP/UGT Isoforms Preparation Sample Preparation (Protein Precipitation/Extraction) Incubation->Preparation Dosing Oral Administration of Apatinib Sampling Collection of Plasma, Urine, Feces Dosing->Sampling Sampling->Preparation LCMS UPLC-MS/MS Analysis Preparation->LCMS ID_Quant Metabolite Identification and Quantification LCMS->ID_Quant Data_Summary Quantitative Data Summary & Metabolic Pathway Elucidation ID_Quant->Data_Summary Generates

Figure 2: Experimental Workflow for Metabolite Identification.

Conclusion

The metabolism of Apatinib is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites. The major circulating metabolite is pharmacologically inactive, and the parent drug is the primary contributor to the overall pharmacological activity.[3][5] The detailed characterization of Apatinib's metabolic profile, achieved through a combination of in vitro and in vivo studies and advanced analytical techniques, is crucial for understanding its disposition and potential drug-drug interactions, thereby guiding its safe and effective clinical use.

References

In Vitro Metabolism of Apatinib to its M1-1 Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Apatinib, an oral tyrosine kinase inhibitor, selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in anti-angiogenesis and cancer therapy. The efficacy and potential for drug-drug interactions of Apatinib are significantly influenced by its metabolic fate. Systemically available Apatinib is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes, into several metabolites. This technical guide provides an in-depth overview of the in vitro metabolism of Apatinib to its major active metabolite, M1-1 (cis-3-hydroxy-apatinib), intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Apatinib to M1-1

The primary biotransformation of Apatinib to its M1-1 and M1-2 metabolites involves hydroxylation. In vitro studies have identified that this reaction is predominantly catalyzed by the CYP3A4 and CYP3A5 enzymes. To a lesser extent, other enzymes such as CYP2D6 and CYP2C9 also contribute to its metabolism[1]. The M1-1 metabolite, specifically cis-3-hydroxy-apatinib, retains a portion of the pharmacological activity of the parent drug[1].

G cluster_0 Primary Metabolic Enzymes cluster_1 Secondary Enzymes Apatinib Apatinib M1_1 M1-1 (cis-3-hydroxy-apatinib) Apatinib->M1_1 Hydroxylation M1_2 M1-2 (trans-3-hydroxy-apatinib) Apatinib->M1_2 Hydroxylation CYP3A4 CYP3A4/5 CYP3A4->Apatinib CYP2D6 CYP2D6 CYP2D6->Apatinib CYP2C9 CYP2C9 CYP2C9->Apatinib

Caption: Metabolic conversion of Apatinib to its hydroxylated metabolites M1-1 and M1-2.

Quantitative Data: Inhibitory Potential of Metabolite M1-1

While the precise kinetic parameters (Km, Vmax) for the formation of M1-1 are not publicly detailed, significant data exists regarding the inhibitory effects of the M1-1 metabolite on various CYP450 isozymes. This information is critical for predicting potential drug-drug interactions (DDIs). The following table summarizes the inhibition constants (Ki) and the type of inhibition M1-1 exerts on key CYP enzymes in human liver microsomes (HLMs).

CYP IsozymeInhibition TypeKi (μM)
CYP2B6Competitive12.280
CYP2C9Mixed-type0.998
CYP2D6Competitive2.046
CYP3A4/5Noncompetitive1.340
Data sourced from Pang et al. (2023)[2].

Experimental Protocols

Studying the in vitro metabolism of Apatinib involves two primary methodologies: metabolic stability assays using pooled human liver microsomes (HLMs) and reaction phenotyping using recombinant human CYP enzymes (rhCYPs).

G cluster_prep I. Preparation cluster_incubation II. Incubation cluster_analysis III. Analysis A Apatinib Stock (in DMSO or Acetonitrile) D Pre-incubation Mixture (Apatinib, Enzyme, Buffer) A->D B Enzyme Source (HLMs or rhCYPs) B->D C NADPH Regenerating System F Initiate Reaction (Add NADPH) C->F E Pre-warm at 37°C (5 min) D->E E->F G Incubate at 37°C (e.g., 0-60 min) F->G H Quench Reaction (Cold Acetonitrile + IS) G->H I Centrifuge (Protein Precipitation) H->I J Collect Supernatant I->J K UPLC-MS/MS Analysis J->K

Caption: General experimental workflow for in vitro metabolism studies of Apatinib.
Metabolic Stability and Phenotyping in Human Liver Microsomes (HLMs)

This protocol aims to determine the rate of Apatinib metabolism and identify the primary CYP enzymes involved.

Materials:

  • Apatinib

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Selective CYP chemical inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)

  • Internal Standard (IS), e.g., Vatalanib

  • Acetonitrile (ACN), cold

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Apatinib (e.g., 1 mM) in DMSO or acetonitrile.

    • Prepare working solutions of Apatinib by diluting the stock in the incubation buffer.

    • Prepare HLM suspension in potassium phosphate buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension, Apatinib working solution, and phosphate buffer.

    • For phenotyping, add a selective chemical inhibitor to the respective tubes.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath[2].

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) with the internal standard to stop the reaction and precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining Apatinib and the formation of the M1-1 metabolite.

Recombinant Human CYP Enzyme Assay

This protocol identifies the specific contribution of individual CYP isoforms to the metabolism of Apatinib.

Materials:

  • Recombinant human CYP enzymes (e.g., rhCYP3A4, rhCYP2D6, rhCYP2C9) co-expressed with cytochrome P450 reductase.

  • All other reagents as listed in the HLM protocol.

Procedure:

  • Preparation: The procedure is similar to the HLM assay, but instead of pooled microsomes, individual recombinant CYP isoforms are used. The protein concentration will vary depending on the specific activity of the recombinant enzyme preparation.

  • Incubation:

    • Incubate Apatinib separately with each recombinant CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) in the presence of the NADPH regenerating system.

    • A control incubation without any CYP enzyme should be included to check for non-enzymatic degradation.

  • Reaction and Analysis: The reaction initiation, quenching, sample processing, and analysis steps are identical to the HLM protocol. The rate of M1-1 formation in each incubation is measured to determine the relative contribution of each CYP isoform.

Analytical Method: UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the sensitive and selective quantification of Apatinib and M1-1.

Typical Parameters:

  • Chromatography Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 µm) is commonly used[3].

  • Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer like ammonium acetate (e.g., 5 mmol/L) with 0.1% formic acid provides good separation[3].

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Apatinib, M1-1, and the internal standard.

References

Pharmacological Profile of Apatinib Metabolite M1-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a potent small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily through its selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This inhibition disrupts the downstream signaling pathways crucial for angiogenesis, a vital process for tumor growth and metastasis. Following administration, Apatinib undergoes extensive metabolism, resulting in the formation of several metabolites. Among these, the M1-1 metabolite, identified as cis-3-hydroxy-apatinib, is a notable circulating metabolite with pharmacological activity. Understanding the specific contribution of M1-1 to the overall clinical efficacy and safety profile of Apatinib is crucial for a comprehensive assessment of the drug's action. This technical guide provides an in-depth analysis of the pharmacological activity of the Apatinib metabolite M1-1, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.

Pharmacokinetics and Metabolism of Apatinib

Apatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 being the major contributors, and to a lesser extent, CYP2D6, CYP2C9, and CYP2E1.[1][2] The biotransformation of Apatinib involves several pathways, including hydroxylation, N-dealkylation, and oxidation, leading to the formation of multiple metabolites.[1]

The steady-state plasma concentrations of Apatinib and its major metabolites have been characterized in human subjects. The M1-1 metabolite, cis-3-hydroxy-apatinib, is one of the significant circulating metabolites.[1] The table below summarizes the key pharmacokinetic parameters of Apatinib and its major metabolites.

Table 1: Steady-State Pharmacokinetic Parameters of Apatinib and its Major Metabolites [1]

CompoundCmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)Steady-State Exposure vs. Apatinib
Apatinib 709 ± 2534.1 ± 1.57684 ± 3163100%
M1-1 (cis-3-hydroxy-apatinib) 215 ± 835.3 ± 2.24291 ± 205656%
M1-2 (trans-3-hydroxy-apatinib) 74.3 ± 36.16.5 ± 2.91686 ± 93222%
M1-6 (Apatinib-N-oxide) 128 ± 555.8 ± 2.52452 ± 124732%

Pharmacological Activity of Apatinib and Metabolite M1-1

Table 2: Pharmacological Activity of Apatinib and Estimated Contribution of Metabolite M1-1

CompoundTargetIC50 (nM)Contribution to Overall Pharmacological Activity
Apatinib VEGFR-21Major contributor
c-Kit429Minor contributor
c-Src530Minor contributor
Ret13Minor contributor
M1-1 (cis-3-hydroxy-apatinib) VEGFR-2Not Reported5.42% to 19.3% of parent drug activity[1][5]

The data indicates that while Apatinib is the primary contributor to the overall pharmacological activity, the M1-1 metabolite retains a notable fraction of the parent drug's inhibitory potential against VEGFR-2.[1][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches to characterize the pharmacological activity of Apatinib and its metabolites, the following diagrams are provided in the DOT language for Graphviz.

Apatinib Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PI3K PI3K VEGFR-2->PI3K Activates RAF RAF VEGFR-2->RAF Activates Apatinib Apatinib Apatinib->VEGFR-2 Inhibits Autophosphorylation M1-1 M1-1 M1-1->VEGFR-2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Apatinib and M1-1 inhibit VEGFR-2 signaling.

Experimental Workflow for Metabolite Activity cluster_synthesis Metabolite Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of M1-1 Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification KinaseAssay Kinase Inhibition Assay (VEGFR-2, c-Kit, etc.) Purification->KinaseAssay CellProliferation Cell-Based Proliferation Assay (e.g., HUVEC) Purification->CellProliferation PK Pharmacokinetic Studies in Animal Models KinaseAssay->PK AngiogenesisAssay In Vitro Angiogenesis Assay (Tube Formation) CellProliferation->AngiogenesisAssay Efficacy Tumor Xenograft Models (Efficacy Assessment) AngiogenesisAssay->Efficacy

References

A Technical Guide to the Synthesis and Characterization of E-3-Hydroxy-Apatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of E-3-hydroxy-apatinib, a major active metabolite of the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, apatinib. While a de novo chemical synthesis protocol is not widely published, this document outlines a standard methodology for its biological generation via in vitro metabolism of the parent drug. Detailed protocols for the characterization of E-3-hydroxy-apatinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of its key physicochemical and pharmacokinetic properties. Furthermore, this guide illustrates the pertinent biological pathways associated with apatinib and its metabolites, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and oncology.

Introduction

Apatinib, a potent and selective small-molecule tyrosine kinase inhibitor of VEGFR-2, has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of solid tumors.[1] The biotransformation of apatinib in humans is extensive, leading to several metabolites, among which E-3-hydroxy-apatinib (also known as trans-3-hydroxy-apatinib or M1-2) is a major circulating and active metabolite.[2] Understanding the synthesis, characterization, and biological activity of this metabolite is crucial for a complete comprehension of apatinib's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.

This guide serves as a technical resource for professionals engaged in the study of apatinib and its metabolites. It consolidates available data on E-3-hydroxy-apatinib and presents it in a structured and accessible format, complete with detailed experimental protocols and visual diagrams of key processes and pathways.

Physicochemical and Pharmacokinetic Properties

A summary of the known quantitative data for E-3-hydroxy-apatinib is presented in the tables below.

Table 1: Physicochemical Properties of E-3-Hydroxy-Apatinib

PropertyValueReference
Molecular FormulaC₂₄H₂₅N₅O₂[3] (deduced)
Molecular Weight415.49 g/mol [3] (deduced)
StereochemistryTrans configuration of the hydroxyl group on the cyclopentyl ring[2]

Table 2: Pharmacokinetic Parameters of Apatinib and its Metabolites (Human Plasma)

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Linear Range (ng/mL)Intra-assay Precision (%)Inter-assay Precision (%)Accuracy (%)
Apatinib3.003.00 - 2000< 11.3< 13.8-5.8 to 3.3
trans-3-hydroxy-apatinib (M1-2)3.003.00 - 2000< 11.3< 13.8-5.8 to 3.3
cis-3-hydroxy-apatinib (M1-1)3.003.00 - 2000< 11.3< 13.8-5.8 to 3.3
apatinib-25-N-oxide (M1-6)3.003.00 - 2000< 11.3< 13.8-5.8 to 3.3
cis-3-hydroxy-apatinib-O-glucuronide (M9-2)3.003.00 - 2000< 11.3< 13.8-5.8 to 3.3

Data adapted from a study on the simultaneous determination of apatinib and its major metabolites.[2]

Synthesis of E-3-Hydroxy-Apatinib

Experimental Protocol: In Vitro Generation of E-3-Hydroxy-Apatinib

Objective: To generate E-3-hydroxy-apatinib from apatinib using human liver microsomes for subsequent characterization.

Materials:

  • Apatinib

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Incubator/shaker at 37°C

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add apatinib (dissolved in a small amount of organic solvent like DMSO, with the final solvent concentration being low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration can be varied to study reaction kinetics.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, including E-3-hydroxy-apatinib.

  • Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Apatinib Apatinib Stock Solution Incubation Incubate at 37°C Apatinib->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH Regenerating System NADPH->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifuge Centrifuge Termination->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for the in vitro generation of E-3-hydroxy-apatinib.

Characterization of E-3-Hydroxy-Apatinib

The primary method for the identification and quantification of E-3-hydroxy-apatinib is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of the metabolite in complex biological matrices.

Experimental Protocol: LC-MS/MS Characterization

Objective: To identify and quantify E-3-hydroxy-apatinib in a sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the metabolite from the parent drug and other metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for E-3-hydroxy-apatinib and an internal standard need to be determined. For apatinib, a reported transition is m/z 400.2 → 329.2. The transition for E-3-hydroxy-apatinib would be expected at m/z 416.2, with fragmentation patterns to be determined experimentally.

  • Source Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows.

Procedure:

  • Sample Preparation: As described in the in vitro generation protocol (Section 3.1).

  • Injection: Inject a small volume (e.g., 5 µL) of the sample supernatant onto the LC system.

  • Chromatographic Separation: The analytes are separated on the C18 column based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the column is introduced into the ESI source. The analytes are ionized, and the specific MRM transitions for E-3-hydroxy-apatinib and the internal standard are monitored.

  • Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve and quantify the concentration of E-3-hydroxy-apatinib in the sample.

G Sample Sample (Supernatant) Injection Inject into UHPLC Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Caption: Experimental workflow for the LC-MS/MS characterization.

Biological Context: Signaling Pathway

Apatinib exerts its anti-angiogenic effects primarily by inhibiting the VEGFR-2 signaling pathway.[4] This inhibition prevents the proliferation and migration of endothelial cells, which are essential for tumor neovascularization.[1] While the specific activity of E-3-hydroxy-apatinib on this pathway requires further detailed investigation, as an active metabolite, it is presumed to contribute to the overall pharmacological effect of the parent drug by also targeting VEGFR-2.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Apatinib Apatinib & E-3-hydroxy-apatinib Apatinib->VEGFR2 Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Apatinib's inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of E-3-hydroxy-apatinib. While a de novo chemical synthesis is not established in the literature, a robust method for its generation through in vitro metabolism has been presented. The guide also offers a comprehensive protocol for its characterization using LC-MS/MS, a highly sensitive and specific analytical technique. The provided diagrams and data tables serve as a quick reference for researchers. A deeper understanding of the synthesis, properties, and biological activity of E-3-hydroxy-apatinib is essential for the continued development and optimization of apatinib as a therapeutic agent in oncology. Further research into the specific pharmacological and toxicological profile of this major metabolite is warranted.

References

The Biotransformation of Apatinib: A Deep Dive into the Formation of the M1-1 Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Apatinib, a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), has emerged as a significant therapeutic agent in the treatment of various solid tumors. Understanding its metabolic fate within the human body is crucial for optimizing its clinical efficacy and safety profile. This technical guide provides an in-depth exploration of the biotransformation pathways of Apatinib, with a specific focus on the formation of its major active metabolite, M1-1 (E-3-hydroxy-apatinib). This document details the enzymatic processes involved, presents quantitative data on metabolite exposure, and outlines the experimental protocols used for their characterization.

Biotransformation Pathways of Apatinib

The metabolic journey of Apatinib in humans is complex, involving a series of phase I and phase II reactions that lead to the formation of numerous metabolites. The primary routes of biotransformation include E- and Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25-N-oxidation, 16-hydroxylation, dioxygenation, and subsequent O-glucuronidation of hydroxylated metabolites.[1] Among the nine major metabolites identified, M1-1, scientifically known as E-3-hydroxy-apatinib, is a significant product of the hydroxylation pathway.[1]

The formation of M1-1 is a critical step in the metabolism of Apatinib, as this metabolite retains a portion of the pharmacological activity of the parent drug. The steady-state plasma exposure of M1-1 has been reported to be approximately 56% of that of Apatinib, contributing to the overall therapeutic effect.[2] The pharmacological activity of M1-1 is estimated to be between 5.42% and 19.3% of the parent compound.

The key enzymatic players in the biotransformation of Apatinib are the cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5 .[1] These enzymes, primarily located in the liver, are responsible for the initial oxidative metabolism of Apatinib. Minor contributions to its metabolism are also made by CYP2D6, CYP2C9, and CYP2E1.[1] The conversion of Apatinib to M1-1 is a direct result of the catalytic activity of these CYP enzymes, specifically through the hydroxylation of the cyclopentyl ring.

Apatinib_Metabolism cluster_phase1 Phase I Metabolism cluster_enzymes Primary Enzymes Apatinib Apatinib M1_1 M1-1 (E-3-hydroxy-apatinib) Apatinib->M1_1 Hydroxylation Other_Metabolites Other Metabolites (M1-2, M1-6, etc.) Apatinib->Other_Metabolites Oxidation, Dealkylation, etc. PhaseII_Conjugation Phase II Conjugation (e.g., Glucuronidation) M1_1->PhaseII_Conjugation Other_Metabolites->PhaseII_Conjugation Excretion Excretion PhaseII_Conjugation->Excretion CYP3A4_5 CYP3A4/5 CYP3A4_5->Apatinib UPLC_MS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MS_MS_Detection MS/MS Detection (MRM) UPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

References

The Role of Cytochrome P450 3A4 in the Metabolic Formation of Apatinib Metabolite M1-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a potent oral tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the treatment of various malignancies. Its efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolism. A comprehensive understanding of the enzymatic pathways responsible for Apatinib's biotransformation is paramount for optimizing its clinical application, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth exploration of the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of Apatinib's major metabolite, M1-1 (E-3-hydroxy-apatinib).

Core Concepts: Apatinib Metabolism

Apatinib undergoes extensive metabolism in the body, with CYP3A4 being the primary enzyme responsible for its oxidative biotransformation.[1][2][3][4] To a lesser extent, other cytochrome P450 isozymes, including CYP2D6, CYP2C9, and CYP2E1, contribute to its metabolism.[1][3][4] The metabolic process yields several metabolites, with M1-1 being one of the most significant in terms of systemic exposure.[1]

The formation of M1-1 involves the E-cyclopentyl-3-hydroxylation of the parent Apatinib molecule.[1] While M1-1 is a major metabolite, its pharmacological activity is reported to be significantly less than that of Apatinib, contributing between 5.42% and 19.3% of the parent drug's activity.[1][3]

Quantitative Data on Apatinib Metabolism

Parameter Value Reference
Primary Metabolizing EnzymeCYP3A4/5[1][2][3][4]
Minor Metabolizing EnzymesCYP2D6, CYP2C9, CYP2E1[1][3][4]

Table 1: Key Enzymes Involved in Apatinib Metabolism

Metabolite Systemic Exposure (Relative to Apatinib) Pharmacological Activity (Relative to Apatinib) Reference
M1-1 (E-3-hydroxy-apatinib)56%5.42% - 19.3%[1][3]
M1-2 (Z-3-hydroxy-apatinib)22%< 1%[1]
M1-6 (Apatinib-25-N-oxide)32%< 1%[1]

Table 2: Major Metabolites of Apatinib and their Characteristics

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible investigation of Apatinib metabolism. The following sections outline standardized methodologies for key in vitro experiments.

In Vitro Metabolism of Apatinib using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for assessing the metabolic stability and metabolite formation of Apatinib in a pool of human liver microsomes.

Materials:

  • Apatinib

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing Apatinib (at various concentrations to determine kinetics) and HLMs in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentrations of Apatinib and its metabolites (including M1-1) using a validated LC-MS/MS method.

Metabolism of Apatinib using Recombinant Human CYP3A4

This protocol allows for the specific investigation of CYP3A4's role in Apatinib metabolism.

Materials:

  • Apatinib

  • Recombinant human CYP3A4 enzyme co-expressed with cytochrome P450 reductase

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Control incubations (without enzyme or without NADPH)

  • Acetonitrile (or other suitable organic solvent)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare incubation mixtures containing Apatinib, recombinant CYP3A4, and buffer.

  • Pre-incubation: Pre-warm the mixtures to 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a predetermined time, ensuring linear reaction velocity.

  • Reaction Termination: Stop the reaction with a cold organic solvent.

  • Sample Processing: Process the samples by centrifugation to remove the enzyme.

  • Analysis: Quantify the formation of M1-1 and other potential metabolites using LC-MS/MS.

Visualizations

The following diagrams illustrate the metabolic pathway of Apatinib and a typical experimental workflow for studying its metabolism.

Apatinib_Metabolism Apatinib Apatinib M1_1 M1-1 (E-3-hydroxy-apatinib) Apatinib->M1_1 CYP3A4 (Major) M1_2 M1-2 (Z-3-hydroxy-apatinib) Apatinib->M1_2 CYP3A4 Other_Metabolites Other Metabolites Apatinib->Other_Metabolites CYP3A4, CYP2D6, CYP2C9, CYP2E1

Caption: Metabolic pathway of Apatinib.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Apatinib, HLMs/rCYP3A4, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Organic Solvent D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Quantify Apatinib and M1-1 G->H

Caption: In vitro metabolism experimental workflow.

Conclusion

CYP3A4 plays a central and indispensable role in the metabolism of Apatinib, primarily through the formation of the M1-1 metabolite. While the qualitative aspects of this metabolic pathway are well-established, a notable gap exists in the public domain regarding the specific kinetic parameters (Km and Vmax) that govern this transformation. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of Apatinib metabolism. A deeper understanding of these processes is essential for the continued safe and effective use of this important anticancer agent. Future research should prioritize the determination of the precise kinetic constants to enable more accurate predictions of drug-drug interactions and to facilitate the development of personalized dosing strategies.

References

In Vivo Generation of E-3-hydroxy-apatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo generation of E-3-hydroxy-apatinib, a significant metabolite of the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, apatinib. This document details the metabolic pathways, enzymatic contributors, pharmacokinetic data, and relevant experimental methodologies.

Introduction

Apatinib is an oral tyrosine kinase inhibitor that selectively targets VEGFR-2, playing a crucial role in anti-angiogenic cancer therapy.[1] Upon administration, apatinib undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, E-3-hydroxy-apatinib (also referred to as M1-1 or cis-3-hydroxy-apatinib) is a prominent circulating metabolite with some pharmacological activity.[2][3] Understanding the in vivo generation of this metabolite is critical for comprehending the overall pharmacokinetics, efficacy, and potential drug-drug interactions of apatinib.

Metabolic Pathway of Apatinib to E-3-hydroxy-apatinib

The primary route of apatinib biotransformation involves hydroxylation of the cyclopentyl ring, leading to the formation of E-3-hydroxy-apatinib and its stereoisomer, Z-3-hydroxy-apatinib (M1-2 or trans-3-hydroxy-apatinib).[2][3] This metabolic process is primarily catalyzed by the cytochrome P450 enzyme system, predominantly CYP3A4/5.[2][3] Other CYP isoforms, including CYP2D6, CYP2C9, and CYP2E1, contribute to a lesser extent.[2][3]

Following its formation, E-3-hydroxy-apatinib can undergo further phase II metabolism, specifically O-glucuronidation, to form the pharmacologically inactive metabolite E-3-hydroxy-apatinib-O-glucuronide (M9-2).[2][3] This reaction is mainly catalyzed by the enzyme UGT2B7.[2][3]

Apatinib_Metabolism Apatinib Apatinib E3OH E-3-hydroxy-apatinib (M1-1) Apatinib->E3OH CYP3A4/5 (major) CYP2D6, CYP2C9, CYP2E1 (minor) Z3OH Z-3-hydroxy-apatinib (M1-2) Apatinib->Z3OH CYP3A4/5 (major) CYP2D6, CYP2C9, CYP2E1 (minor) Other Other Metabolites (e.g., N-dealkylation, N-oxidation) Apatinib->Other CYP3A4/5, etc. E3OHG E-3-hydroxy-apatinib-O-glucuronide (M9-2) (Inactive) E3OH->E3OHG UGT2B7

Figure 1: Metabolic pathway of apatinib to E-3-hydroxy-apatinib.

Quantitative Pharmacokinetic Data

The in vivo exposure of E-3-hydroxy-apatinib and its glucuronidated metabolite are significant in comparison to the parent drug, apatinib. The following table summarizes the key quantitative parameters observed in human studies at steady-state.

CompoundSteady-State Exposure (% of Apatinib)Contribution to Pharmacological Activity (% of Apatinib)
Apatinib 100%Major contributor
E-3-hydroxy-apatinib (M1-1) 56%[2][3]5.42% to 19.3%[2][3]
Z-3-hydroxy-apatinib (M1-2) 22%[2][3]< 1%[2][3]
Apatinib-25-N-oxide (M1-6) 32%[2][3]< 1%[2][3]
E-3-hydroxy-apatinib-O-glucuronide (M9-2) 125%[2][3]Inactive[2][3]

Experimental Protocols

The generation and quantification of E-3-hydroxy-apatinib in vivo are typically investigated through pharmacokinetic studies in preclinical animal models and human clinical trials. Below are generalized methodologies for such experiments.

In Vivo Animal Studies

A common experimental workflow for assessing the in vivo generation of E-3-hydroxy-apatinib in an animal model, such as Sprague-Dawley rats, is outlined below.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Animal Sprague-Dawley Rats Admin Oral Administration of Apatinib Animal->Admin Collection Serial Blood, Urine, and Feces Collection Admin->Collection Plasma Plasma Separation (from blood) Collection->Plasma Homogenization Homogenization (of feces) Collection->Homogenization Extraction Solid Phase or Liquid-Liquid Extraction Plasma->Extraction Homogenization->Extraction LCMS UPLC-MS/MS Analysis Extraction->LCMS Quant Quantification of Apatinib and Metabolites LCMS->Quant PK Pharmacokinetic Modeling Quant->PK

Figure 2: Experimental workflow for in vivo animal studies.

Protocol Details:

  • Animal Model: Male and female Sprague-Dawley rats are often used.

  • Drug Administration: Apatinib is typically administered as a single oral dose.

  • Sample Collection:

    • Blood samples are collected serially from the tail vein at predetermined time points into tubes containing an anticoagulant.

    • Urine and feces are collected over specified intervals using metabolic cages.

  • Sample Processing:

    • Blood is centrifuged to separate plasma.

    • Fecal samples are homogenized.

    • Analytes are extracted from plasma, urine, and fecal homogenates using solid-phase extraction or liquid-liquid extraction.

  • Analytical Method:

    • Concentrations of apatinib and its metabolites, including E-3-hydroxy-apatinib, are determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[4][5]

    • The method should be validated for linearity, accuracy, precision, and recovery.[6][7]

  • Data Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated for the parent drug and its metabolites.

In Vitro Human Liver Microsome (HLM) Assays

To identify the specific enzymes responsible for metabolism, in vitro assays using human liver microsomes are conducted.

Protocol Details:

  • Incubation: Apatinib is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system.

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: The formation of metabolites is monitored by LC-MS/MS.

  • Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors for different CYP enzymes are co-incubated with apatinib and HLMs. A reduction in the formation of E-3-hydroxy-apatinib in the presence of a specific inhibitor indicates the involvement of that enzyme.

  • Recombinant Enzyme Assays: To confirm the role of specific enzymes, apatinib is incubated with recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6).

Conclusion

The in vivo generation of E-3-hydroxy-apatinib is a key metabolic pathway for apatinib, primarily mediated by CYP3A4/5. While this metabolite contributes to the overall pharmacological activity of the drug, its subsequent glucuronidation leads to an inactive form. A thorough understanding of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and clinical application of apatinib. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and oncology.

References

In-Depth Technical Guide: Structural Elucidation of Apatinib Metabolite M1-1 (E-3-hydroxy-apatinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Apatinib metabolite M1-1, identified as E-3-hydroxy-apatinib. The following sections detail the experimental protocols for isolation, purification, and characterization, present quantitative data in structured tables, and include visualizations of the analytical workflow.

Introduction to Apatinib Metabolism

Apatinib, a potent oral tyrosine kinase inhibitor, selectively targets the vascular endothelial growth factor receptor 2 (VEGFR-2), playing a crucial role in anti-angiogenic cancer therapy. Following administration, Apatinib undergoes extensive metabolism, leading to the formation of several metabolites. One of the major circulating metabolites is M1-1, which has been identified as E-3-hydroxy-apatinib. The structural confirmation of this metabolite is paramount for understanding its pharmacokinetic profile, potential pharmacological activity, and overall contribution to the safety and efficacy of Apatinib.

The structural elucidation of M1-1 relies on a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The definitive structure is confirmed by comparing the spectral data of the isolated metabolite with that of a synthetically prepared reference standard.

Experimental Protocols

Isolation and Purification of this compound from Human Plasma

A robust method for the isolation and purification of M1-1 from a biological matrix like human plasma is essential to obtain a sample of sufficient purity and quantity for spectroscopic analysis, particularly NMR.

Protocol:

  • Sample Pre-treatment:

    • Pool plasma samples from subjects administered with Apatinib.

    • Perform protein precipitation to remove high molecular weight biological components. A common method involves the addition of a threefold volume of cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the drug and its metabolites.

  • Solid-Phase Extraction (SPE) for Initial Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the analytes of interest, including Apatinib and its metabolites, with a higher concentration of organic solvent (e.g., 90% methanol in water).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification:

    • Reconstitute the dried residue in a suitable mobile phase.

    • Inject the reconstituted sample into a preparative HPLC system equipped with a C18 column.

    • Employ a gradient elution method to achieve separation of the various metabolites. A typical mobile phase system consists of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector.

    • Collect the fraction corresponding to the retention time of M1-1, as previously determined by analytical HPLC-MS.

    • Repeat the collection process with multiple injections to accumulate a sufficient amount of the purified metabolite.

    • Evaporate the collected fractions to dryness to obtain the isolated M1-1.

UPLC-MS/MS Analysis for Identification and Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used for the initial identification and subsequent quantification of Apatinib and its metabolites in biological samples.[1]

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 5 mmol/L ammonium acetate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is used to separate the parent drug from its metabolites.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 1000 L/h

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. For the structural elucidation of M1-1, both one-dimensional (¹H) and two-dimensional (¹³C, COSY, HSQC, HMBC) NMR experiments are performed on the purified metabolite and the synthetic reference standard.

Sample Preparation:

  • Dissolve a sufficient amount (typically >1 mg) of the purified M1-1 or the synthetic standard in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • NMR Spectrometer: Bruker Avance series (or equivalent) operating at a proton frequency of 400 MHz or higher.

Experiments:

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.

By comparing the NMR spectra of the isolated metabolite with the synthetic standard, the exact position of the hydroxyl group and the stereochemistry (E configuration) can be unequivocally confirmed.

Data Presentation

The following tables summarize the key quantitative data obtained from the analytical characterization of this compound.

Table 1: UPLC-MS/MS Parameters for Apatinib and Metabolite M1-1

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Apatinib398.2211.13025
M1-1 (E-3-hydroxy-apatinib)414.2211.13528

Table 2: Hypothetical ¹H NMR Data for E-3-hydroxy-apatinib (M1-1) in DMSO-d₆ (400 MHz)

Note: As the specific NMR data for M1-1 is not publicly available, this table represents a hypothetical dataset based on the known structure of Apatinib and the expected chemical shifts for a hydroxylated analog. The actual experimental data would be required for definitive structural confirmation.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.50d4.82HPyridine H
8.35s1HPyridine H
7.90d8.01HPyridine H
7.65d8.82HPhenyl H
7.40d8.82HPhenyl H
7.25d4.82HPyridine H
4.60d5.62H-CH₂-Pyridine
4.20m1H-CHOH-
2.20 - 1.80m6HCyclopentyl H
9.80s1H-NH- (Amide)
8.80t5.61H-NH- (Methylene)
5.10d4.01H-OH

Table 3: Hypothetical ¹³C NMR Data for E-3-hydroxy-apatinib (M1-1) in DMSO-d₆ (100 MHz)

Note: This is a hypothetical dataset for illustrative purposes.

Chemical Shift (δ, ppm)Assignment
165.0C=O (Amide)
158.0Pyridine C
150.0Pyridine C
149.5Pyridine C-H
142.0Phenyl C
138.0Pyridine C
135.0Phenyl C
122.0Phenyl C-H
120.0Phenyl C-H
118.0Pyridine C-H
110.0Pyridine C
108.0Pyridine C-H
121.0C≡N
75.0C-OH
55.0C-CN
45.0-CH₂-Pyridine
38.0Cyclopentyl CH₂
35.0Cyclopentyl CH₂
25.0Cyclopentyl CH₂

Visualizations

The following diagrams illustrate the key processes involved in the structural elucidation of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Analytical Characterization cluster_synthesis Reference Standard cluster_elucidation Structural Elucidation plasma Human Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation spe Solid-Phase Extraction (C18) precipitation->spe prephplc Preparative HPLC spe->prephplc isolated_m1_1 Isolated M1-1 prephplc->isolated_m1_1 uplcmsms UPLC-MS/MS Analysis isolated_m1_1->uplcmsms nmr NMR Spectroscopy (1H, 13C, 2D) isolated_m1_1->nmr elucidation Structure of M1-1 Confirmed (E-3-hydroxy-apatinib) uplcmsms->elucidation nmr->elucidation synthesis Chemical Synthesis standard M1-1 Reference Standard synthesis->standard standard->uplcmsms Comparison standard->nmr Comparison

Caption: Experimental workflow for the structural elucidation of this compound.

signaling_pathway Apatinib Apatinib Metabolism Hepatic Metabolism (CYP3A4/5) Apatinib->Metabolism M1_1 M1-1 (E-3-hydroxy-apatinib) Metabolism->M1_1 Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

Caption: Metabolic pathway of Apatinib to M1-1.

Conclusion

The structural elucidation of this compound as E-3-hydroxy-apatinib is a critical step in understanding the complete metabolic profile of the drug. This process requires a synergistic approach, combining meticulous isolation and purification techniques with high-resolution analytical methods such as UPLC-MS/MS and NMR spectroscopy. The confirmation of the metabolite's structure by comparison with a synthetically derived reference standard ensures accuracy and provides a solid foundation for further pharmacokinetic and toxicological studies. This in-depth knowledge is invaluable for drug development professionals in optimizing therapeutic strategies and ensuring patient safety.

References

Early-Stage Investigation of Apatinib M1-1 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, an oral small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily through its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] By targeting the ATP binding site of VEGFR-2, Apatinib effectively blocks downstream signaling pathways crucial for angiogenesis, a process vital for tumor growth and metastasis.[1][4][5] While the bioactivity of the parent compound, Apatinib, has been extensively studied, a comprehensive understanding of its metabolites is crucial for a complete picture of its pharmacological profile. This technical guide focuses on the early-stage investigation of the bioactivity of Apatinib M1-1, a major metabolite of Apatinib.

Metabolism of Apatinib and the Significance of M1-1

Apatinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1.[1][6] This biotransformation results in the formation of several metabolites, with M1-1 (E-3-hydroxy-apatinib), M1-2 (Z-3-hydroxy-apatinib), and M1-6 (apatinib-25-N-oxide) being significant circulating metabolites.[1][6] Notably, the major circulating metabolite, E-3-hydroxy-apatinib-O-glucuronide (M9-2), is considered pharmacologically inactive.[1][6]

Among the active metabolites, M1-1 is of particular interest due to its substantial systemic exposure. The steady-state exposure of M1-1 is approximately 56% of that of the parent drug, Apatinib.[1][6] While direct and extensive studies on the bioactivity of isolated M1-1 are limited, its contribution to the overall pharmacological effect of Apatinib has been estimated.

Quantitative Data on Apatinib and its Metabolite M1-1

The following tables summarize key quantitative data for Apatinib and its M1-1 metabolite.

Table 1: In Vitro Inhibitory Activity of Apatinib

TargetIC50 (nM)Cell Line/Assay Condition
VEGFR21Kinase activity assay
c-Kit429Kinase activity assay
c-Src530Kinase activity assay
RET13Kinase activity assay
PDGFRβ-Inhibition of cellular phosphorylation

Data compiled from multiple sources.[3][7]

Table 2: Pharmacokinetic and Estimated Activity of Apatinib M1-1

ParameterValueNotes
Steady-State Exposure (relative to Apatinib)56%Represents the relative concentration in plasma at steady state.
Estimated Pharmacological Contribution5.42% - 19.3%Calculated based on pharmacological activity index values, indicating its contribution to the overall effect of Apatinib.

Data is derived from human pharmacokinetic studies.[1][6]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or various cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Apatinib or M1-1 (typically ranging from nanomolar to micromolar). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Tumor Xenograft Model
  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.

  • Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 cells in 0.1 mL of serum-free medium) is subcutaneously injected into the right flank of each mouse.[2]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Apatinib, or M1-1).

  • Drug Administration: The compounds are administered orally once daily at specified doses (e.g., 50 mg/kg or 150 mg/kg for Apatinib).[2]

  • Tumor Measurement: Tumor volume is measured every other day using calipers and calculated using the formula: (length × width²) / 2.

  • Body Weight Monitoring: The body weight of the mice is monitored regularly as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to determine the significance of the anti-tumor effects of the treatments.

Signaling Pathways and Experimental Workflow

The primary mechanism of action of Apatinib, and likely its active metabolite M1-1, involves the inhibition of the VEGFR-2 signaling pathway. The following diagrams illustrate this pathway and a general workflow for investigating the bioactivity of such compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Apatinib Apatinib / M1-1 Apatinib->VEGFR2 Inhibition AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation Migration Survival mTOR->Proliferation ERK->Proliferation

Caption: Apatinib/M1-1 inhibits the VEGFR-2 signaling pathway.

Bioactivity_Investigation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CCK-8) Kinase_Assay->Cell_Proliferation Cell_Migration Cell Migration/Invasion Assay (e.g., Transwell) Cell_Proliferation->Cell_Migration Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Migration->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Angiogenesis_Model Angiogenesis Model (e.g., Matrigel Plug) Xenograft_Model->Angiogenesis_Model PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Xenograft_Model->PK_PD_Modeling Toxicity_Study Toxicity Assessment Angiogenesis_Model->Toxicity_Study Angiogenesis_Model->PK_PD_Modeling Toxicity_Study->PK_PD_Modeling Mechanism_Elucidation Mechanism of Action Elucidation PK_PD_Modeling->Mechanism_Elucidation

Caption: General workflow for bioactivity investigation.

Conclusion

The early-stage investigation of Apatinib's metabolite, M1-1, reveals it to be a pharmacologically active compound that likely contributes to the overall therapeutic effect of Apatinib. With a systemic exposure that is more than half that of the parent drug, its bioactivity, although estimated to be less potent than Apatinib, cannot be overlooked. The primary mechanism of action is presumed to be the inhibition of the VEGFR-2 signaling pathway, consistent with the activity of Apatinib.

However, there is a clear need for further dedicated research to fully characterize the bioactivity of Apatinib M1-1. Future studies should focus on isolating the M1-1 metabolite and performing comprehensive in vitro and in vivo experiments to determine its specific inhibitory concentrations, anti-proliferative and anti-angiogenic effects, and its distinct pharmacological profile. A more in-depth understanding of the bioactivity of M1-1 will provide a more complete picture of Apatinib's mechanism of action and could inform future drug development and optimization strategies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Apatinib Metabolite M1-1 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Apatinib and its major active metabolite, M1-1 (cis-3-hydroxy-apatinib), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Apatinib is an oral small-molecule tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in tumor angiogenesis.[1][2] The parent drug is extensively metabolized in the human body, leading to the formation of several metabolites. Among these, cis-3-hydroxy-apatinib (M1-1) is a major circulating metabolite.[3] Accurate and sensitive quantification of both apatinib and M1-1 is essential for pharmacokinetic assessments and therapeutic drug monitoring. LC-MS/MS offers a robust and sensitive platform for the simultaneous determination of these compounds in biological samples.[3][4]

Signaling Pathway of Apatinib

Apatinib primarily exerts its anti-angiogenic effects by inhibiting VEGFR-2. This action blocks downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival, thereby suppressing tumor growth.[1][5][6]

apatinib_signaling_pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK/ERK VEGFR2->MAPK Apatinib Apatinib Apatinib->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation MAPK->Proliferation

Caption: Apatinib's mechanism of action via VEGFR-2 inhibition.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of apatinib and its metabolite M1-1 is detailed below. This protocol is based on established methodologies for the analysis of apatinib and its metabolites in human plasma.[3]

Materials and Reagents
  • Apatinib and M1-1 reference standards

  • Internal Standard (IS), e.g., Vatalanib

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatography: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Software: Data acquisition and analysis software

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent
Mobile Phase A 5 mmol/L ammonium acetate with 0.1% formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient can be optimized for separation.
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Transitions To be determined by direct infusion of standards. Example transitions could be: Apatinib: m/z 474.2 → 361.1 M1-1: m/z 490.2 → 361.1 IS (Vatalanib): m/z 325.2 → 148.1
Collision Energy Optimized for each transition
Source Temperature 500°C

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for the quantification of apatinib and M1-1.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for LC-MS/MS analysis of Apatinib and M1-1.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a robust LC-MS/MS method for apatinib and its metabolites.[3][4]

ParameterApatinibM1-1 (cis-3-hydroxy-apatinib)
Linearity Range (ng/mL) 3.00 - 20003.00 - 2000
LLOQ (ng/mL) 3.003.00
Intra-assay Precision (%RSD) < 11.3%< 11.3%
Inter-assay Precision (%RSD) < 13.8%< 13.8%
Accuracy (% Bias) -5.8% to 3.3%-5.8% to 3.3%
Recovery > 85%> 85%
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of apatinib and its active metabolite M1-1 in biological matrices. The detailed protocol and established performance characteristics make this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. Adherence to the outlined procedures will ensure high-quality data for informed decision-making in research and clinical settings.

References

Application Note: Quantification of M-3-hydroxy-apatinib in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of M-3-hydroxy-apatinib, a major metabolite of the antiangiogenic agent apatinib, in human plasma. The protocol outlined below is adapted from a validated method for the simultaneous determination of apatinib and its primary metabolites.[1][2][3] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving apatinib. The simple protein precipitation extraction and rapid chromatographic separation make it suitable for high-throughput analysis in a clinical or research laboratory setting.

Introduction

Apatinib is an oral tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a key role in tumor angiogenesis.[4] It is extensively metabolized in humans, with major circulating metabolites including cis-3-hydroxy-apatinib (M1-1) and trans-3-hydroxy-apatinib (M1-2).[1][3] Accurate quantification of these metabolites in human plasma is essential for understanding the overall pharmacological profile and disposition of apatinib. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of M-3-hydroxy-apatinib.

Experimental

Materials and Reagents
  • Analytes: M-3-hydroxy-apatinib (cis and trans isomers) reference standards

  • Internal Standard (IS): Vatalanib

  • Solvents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade)

  • Buffer: Ammonium acetate

  • Human Plasma: K2-EDTA as anticoagulant

Instrumentation
  • Liquid Chromatography: Agilent 1200 Series HPLC system or equivalent

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Zorbax Eclipse XDB C18 column (50 mm × 4.6 mm, 1.8 µm)[1][3]

Sample Preparation

A simple protein precipitation method is employed for the extraction of M-3-hydroxy-apatinib and the internal standard from human plasma.

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Vatalanib).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm)[1][3]

  • Mobile Phase A: 5 mmol/L ammonium acetate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Gradient Elution:

    • 0-1.5 min: 20% B

    • 1.5-4.0 min: 20-90% B

    • 4.0-6.0 min: 90% B

    • 6.0-6.1 min: 90-20% B

    • 6.1-9.0 min: 20% B

  • Total Run Time: 9 minutes[1][3]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • cis-3-hydroxy-apatinib (M1-1): m/z 414.2 → 340.1

    • trans-3-hydroxy-apatinib (M1-2): m/z 414.2 → 340.1

    • Vatalanib (IS): m/z 325.1 → 281.1

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550 °C

    • Curtain Gas: 20 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 3.00 to 2000 ng/mL for M-3-hydroxy-apatinib.[1][3]

ParameterValue
Linear Range3.00 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)3.00 ng/mL
Correlation Coefficient (r²)> 0.99
Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated at three quality control (QC) concentrations.

AnalyteConcentration (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
M-3-hydroxy-apatinibLow QC< 11.3%< 13.8%-5.8% to 3.3%
Mid QC< 11.3%< 13.8%-5.8% to 3.3%
High QC< 11.3%< 13.8%-5.8% to 3.3%
Data adapted from the simultaneous analysis of apatinib and its metabolites.[1][3]
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

AnalyteExtraction Recovery (%)Matrix Effect (%)
M-3-hydroxy-apatinibNot explicitly stated, but method was successfully appliedNot explicitly stated, but method was successfully applied

Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of M-3-hydroxy-apatinib in human plasma.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (Vatalanib) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (Zorbax Eclipse XDB C18) injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification results Report Results (ng/mL) quantification->results

Caption: Workflow for M-3-hydroxy-apatinib quantification.

Signaling Pathway Context

Apatinib functions by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis. The metabolism of apatinib to M-3-hydroxy-apatinib is a key aspect of its pharmacokinetics.

Apatinib_Metabolism_Pathway cluster_drug Drug Administration cluster_metabolism Metabolism Apatinib Apatinib M3_hydroxy M-3-hydroxy-apatinib (cis and trans) Apatinib->M3_hydroxy Hydroxylation CYP3A4 CYP3A4/5 CYP3A4->M3_hydroxy

References

Application Notes and Protocols: E-3-hydroxy-apatinib as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a potent vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, is an established therapeutic agent in oncology. Its metabolism in humans is extensive, leading to the formation of several metabolites. Among these, E-3-hydroxy-apatinib (M1-1) is a major circulating metabolite, contributing significantly to the overall pharmacological profile of the parent drug.[1][2] Accurate and precise quantification of E-3-hydroxy-apatinib is therefore critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.

These application notes provide detailed protocols and essential data for the use of E-3-hydroxy-apatinib as a reference standard in analytical assays. The information herein is intended to guide researchers in developing and validating robust analytical methods for the quantification of this key metabolite in various biological matrices.

Physicochemical Properties and Pharmacokinetics

E-3-hydroxy-apatinib is formed through the hydroxylation of the cyclopentyl ring of apatinib, a biotransformation primarily mediated by the cytochrome P450 enzymes CYP3A4/5.[1][2] It is further metabolized via O-glucuronidation by UGT2B7.[1] The steady-state exposure of E-3-hydroxy-apatinib is approximately 56% of the parent drug, apatinib.[1] While apatinib is the major contributor to the overall pharmacological activity, E-3-hydroxy-apatinib also exhibits pharmacological activity, contributing 5.42% to 19.3% of the parent drug's effect.[1][2]

ParameterValueReference
Metabolite Name E-3-hydroxy-apatinib (M1-1)[1]
Precursor Drug Apatinib[1]
Metabolic Enzymes CYP3A4/5 (formation), UGT2B7 (glucuronidation)[1]
Steady-State Exposure (relative to Apatinib) 56%[1]
Pharmacological Activity (relative to Apatinib) 5.42% - 19.3%[1][2]

Application 1: Quantification in Biological Matrices by LC-MS/MS

The most common application of E-3-hydroxy-apatinib as a reference standard is in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its quantification in biological samples such as plasma.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Stock Solutions s2 Prepare Calibration Standards & QCs s1->s2 s3 Sample Pre-treatment (e.g., Protein Precipitation) s2->s3 a1 Chromatographic Separation s3->a1 Inject a2 Mass Spectrometric Detection a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: LC-MS/MS workflow for E-3-hydroxy-apatinib quantification.

Protocol: Preparation of Stock and Working Solutions

Materials:

  • E-3-hydroxy-apatinib reference standard

  • HPLC-grade methanol

  • DMSO (optional, for initial solubilization)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of E-3-hydroxy-apatinib reference standard.

    • Transfer the powder to a 1.0 mL volumetric flask.

    • Dissolve the compound in a small amount of DMSO if necessary, then bring to volume with methanol.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in an amber vial.

  • Working Stock Solutions:

    • Perform serial dilutions of the primary stock solution with methanol or a mixture of methanol and water to prepare working stock solutions at various concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike appropriate volumes of the working stock solutions into blank biological matrix (e.g., human plasma) to prepare calibration standards at a range of concentrations (e.g., 1 - 1000 ng/mL).[3]

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Protocol: Sample Preparation (Protein Precipitation)

Materials:

  • Plasma samples (unknowns, calibration standards, QCs)

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled E-3-hydroxy-apatinib or a structurally similar compound)

  • Acetonitrile (ACN) containing the IS

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 50 µL of each plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold ACN containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

The following are example parameters and should be optimized for the specific instrumentation used.

ParameterExample Value
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Precursor ion (m/z) → Product ion (m/z) for E-3-hydroxy-apatinib and IS

Application 2: Metabolite Identification

E-3-hydroxy-apatinib reference standard is essential for the unambiguous identification of this metabolite in complex biological matrices during drug metabolism studies.

Protocol: Metabolite Identification using HPLC with High-Resolution Mass Spectrometry (HRMS)
  • Sample Analysis: Analyze extracts of in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine, feces) samples from subjects dosed with apatinib using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reference Standard Injection: Inject a solution of the E-3-hydroxy-apatinib reference standard using the same chromatographic method.

  • Data Comparison: Compare the retention time and the accurate mass-to-charge ratio (m/z) of the peak observed in the biological sample with that of the reference standard. A match in both retention time and accurate mass provides a high degree of confidence in the metabolite's identity.

Signaling Pathway Context: Apatinib and its Metabolites

Apatinib and its active metabolites, including E-3-hydroxy-apatinib, exert their therapeutic effect by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apatinib Apatinib / E-3-hydroxy-apatinib Apatinib->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Apatinib inhibits VEGFR-2 signaling pathways.

Conclusion

The use of a well-characterized E-3-hydroxy-apatinib reference standard is indispensable for the accurate quantification and identification of this important metabolite of apatinib. The protocols and data presented in these application notes provide a foundation for researchers to develop and validate robust analytical methods, ultimately contributing to a better understanding of apatinib's pharmacology and facilitating its safe and effective clinical use. It is crucial to note that all analytical methods should be fully validated according to the relevant regulatory guidelines.

References

Application Notes and Protocols for In Vivo Studies of Apatinib Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the available in vivo models and experimental protocols for studying the metabolism of Apatinib, a potent VEGFR-2 inhibitor.

Introduction to Apatinib Metabolism

Apatinib is an oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in tumor angiogenesis.[1] Understanding its in vivo metabolism is critical for evaluating its efficacy, potential drug-drug interactions, and safety profile. Apatinib is extensively metabolized in the body, primarily by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[2][3] The main metabolic pathways include hydroxylation and N-oxidation, leading to the formation of several metabolites.[4] The major circulating metabolites identified in human plasma are cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2).[4]

In Vivo Models for Apatinib Metabolism Studies

The selection of an appropriate in vivo model is crucial for obtaining relevant and translatable data on Apatinib metabolism. Rodent models, particularly rats and mice, are the most commonly used preclinical species.

2.1. Rat Models for Pharmacokinetic Studies:

Sprague-Dawley (SD) rats are frequently used to investigate the pharmacokinetic profile of Apatinib and its metabolites.[5][6] These studies typically involve oral administration of Apatinib and subsequent collection of blood, urine, and feces over a specified period to determine absorption, distribution, metabolism, and excretion (ADME) parameters.

2.2. Mouse Xenograft Models for Efficacy and Metabolism Studies:

To study the interplay between Apatinib metabolism and its anti-tumor efficacy, various mouse xenograft models are employed. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., BALB/c nude or SCID mice). Commonly used cell lines for Apatinib studies include those from gastric cancer, non-small-cell lung cancer (NSCLC), and pancreatic neuroendocrine tumors (PNETs).[7][8][9]

Quantitative Data on Apatinib Metabolism in In Vivo Models

The following tables summarize key pharmacokinetic parameters of Apatinib and its major metabolites in different in vivo models. This data provides a comparative overview of Apatinib's metabolic profile across species.

Table 1: Pharmacokinetic Parameters of Apatinib in Rats

ParameterDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)Reference
Apatinib 40 (oral)832.4 ± 156.21.5 ± 0.53456.7 ± 589.33.8 ± 0.7[10]
Apatinib 45 (oral)1200 ± 2002.05800 ± 900-[5]
Apatinib + X-ray (0.5 Gy) 45 (oral)850 ± 1502.03840 ± 700-[5]
Apatinib + X-ray (2 Gy) 45 (oral)350 ± 1004.01370 ± 300-[5]

Table 2: Pharmacokinetic Parameters of Apatinib and Metabolites in Humans (for reference)

AnalyteDose (mg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)Reference
Apatinib 500 (oral)1256 ± 3454.1 ± 1.810345 ± 34569.2 ± 2.1[4]
M1-1 500 (oral)189 ± 566.2 ± 2.12345 ± 876-[4]
M1-2 500 (oral)78 ± 236.5 ± 2.3987 ± 345-[4]
M1-6 500 (oral)102 ± 315.8 ± 1.91234 ± 456-[4]
M9-2 500 (oral)1567 ± 4568.1 ± 2.515678 ± 5678-[4]

Experimental Protocols

This section provides detailed protocols for key experiments in the study of Apatinib metabolism in vivo.

4.1. Protocol for Apatinib Administration by Oral Gavage in Rodents

Objective: To administer a precise dose of Apatinib orally to rats or mice.

Materials:

  • Apatinib (pharmaceutical grade)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), sterile water)

  • Animal balance

  • Gavage needles (appropriate size for the animal)[11]

  • Syringes

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[10]

  • Apatinib Formulation: Prepare the Apatinib suspension in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Dosing:

    • Weigh the animal to determine the exact volume to be administered.

    • Gently restrain the animal. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body.[12] For mice, scruff the mouse to immobilize the head and neck.[12]

    • Measure the distance from the oral cavity to the xiphoid process (last rib) on the outside of the animal to estimate the length of the esophagus and prevent perforation of the stomach.[13]

    • Insert the gavage needle gently into the esophagus. Do not force the needle. The animal should swallow the needle.[11]

    • Slowly administer the Apatinib suspension.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.[14]

4.2. Protocol for Blood Sample Collection from Rodents

Objective: To collect serial blood samples for pharmacokinetic analysis of Apatinib and its metabolites.

Materials:

  • Heparinized or EDTA-coated microcentrifuge tubes

  • Capillary tubes or syringes with appropriate gauge needles

  • Centrifuge

Procedure:

  • Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[10]

  • Serial Sampling (Tail Vein):

    • Warm the animal's tail using a heat lamp to dilate the vein.

    • Make a small incision in the tail vein using a sterile scalpel blade or needle.

    • Collect the required volume of blood (typically 50-100 µL) into a heparinized capillary tube.

    • Transfer the blood into a microcentrifuge tube.

    • Apply gentle pressure to the incision site to stop the bleeding.

  • Terminal Bleeding (Cardiac Puncture):

    • Anesthetize the animal deeply.

    • Insert a needle attached to a syringe into the heart and slowly withdraw blood.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.[10]

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

4.3. Protocol for Tissue Collection and Homogenization

Objective: To collect tissues for the analysis of Apatinib and its metabolites distribution.

Materials:

  • Surgical instruments (scissors, forceps)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., Potter-Elvehjem or bead-based)

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice

Procedure:

  • Euthanasia: Euthanize the animal at the designated time point according to approved protocols.

  • Tissue Dissection: Immediately perfuse the animal with ice-cold PBS to remove blood from the tissues.[15][16]

  • Tissue Excision: Carefully dissect the tissues of interest (e.g., liver, kidney, tumor).

  • Washing and Weighing: Wash the tissues with ice-cold PBS to remove any remaining blood and blot them dry. Weigh the tissues.

  • Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen or on dry ice and store them at -80°C until homogenization.

  • Homogenization:

    • Thaw the tissue on ice.

    • Add a specific volume of ice-cold PBS or homogenization buffer (typically 3-5 volumes of the tissue weight).

    • Homogenize the tissue until a uniform consistency is achieved.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for analysis.

4.4. Protocol for LC-MS/MS Analysis of Apatinib and its Metabolites

Objective: To quantify the concentrations of Apatinib and its major metabolites in plasma and tissue homogenates.

Materials:

  • Acetonitrile

  • Formic acid

  • Ammonium acetate

  • Internal standard (e.g., vatalanib, carbamazepine)[4][10]

  • LC-MS/MS system with a C18 column[4]

Procedure:

  • Sample Preparation (Protein Precipitation): [4]

    • To 100 µL of plasma or tissue homogenate supernatant, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases typically consisting of an aqueous component (e.g., water with 0.1% formic acid and 5 mM ammonium acetate) and an organic component (e.g., acetonitrile).[4]

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify Apatinib and its metabolites.[4]

  • Data Analysis:

    • Generate calibration curves using standards of known concentrations.

    • Determine the concentrations of Apatinib and its metabolites in the samples by interpolating their peak area ratios to the internal standard on the calibration curve.

Visualizations

5.1. Signaling Pathway

Apatinib primarily exerts its anti-angiogenic effect by inhibiting the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Apatinib Apatinib Apatinib->VEGFR2 Inhibits PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Apatinib inhibits VEGFR-2 signaling.

5.2. Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of Apatinib metabolism.

Experimental_Workflow start Start: Acclimatize Animals dosing Oral Gavage of Apatinib start->dosing sampling Serial Blood/Tissue Collection dosing->sampling processing Plasma/Tissue Homogenate Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis data Pharmacokinetic Data Analysis analysis->data end End: Report Results data->end

Caption: Workflow for Apatinib metabolism study.

5.3. Apatinib Metabolism Pathway

This diagram outlines the primary metabolic pathways of Apatinib.

Apatinib_Metabolism Apatinib Apatinib M1_1 M1-1 (cis-3-hydroxy-apatinib) Apatinib->M1_1 M1_2 M1-2 (trans-3-hydroxy-apatinib) Apatinib->M1_2 M1_6 M1-6 (apatinib-25-N-oxide) Apatinib->M1_6 M9_2 M9-2 (cis-3-hydroxy-apatinib -O-glucuronide) M1_1->M9_2 CYP3A4_5 CYP3A4/5 CYP3A4_5->Apatinib CYP2D6 CYP2D6 CYP2D6->Apatinib UGT UGTs UGT->M1_1

Caption: Primary metabolic pathways of Apatinib.

References

Application Notes and Protocols for Cell-Based Assays Evaluating Apatinib Metabolite M1-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a potent oral tyrosine kinase inhibitor, selectively targets VEGFR2, the primary mediator of VEGF-induced angiogenesis.[1][2][3] It also exhibits inhibitory effects on other tyrosine kinases such as c-Kit and c-SRC.[1][3] Apatinib's mechanism of action involves the inhibition of VEGF-mediated endothelial cell migration and proliferation, thereby obstructing the formation of new blood vessels essential for tumor growth.[1] The downstream signaling pathways affected by Apatinib include the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[4][5][6]

Upon administration, Apatinib is extensively metabolized in the liver, primarily by CYP3A4/5, into several metabolites.[7] One of the major circulating metabolites is M1-1, or cis-3-hydroxy-apatinib. The steady-state plasma exposure of M1-1 is approximately 56% of the parent drug, Apatinib.[7] Importantly, M1-1 is pharmacologically active, contributing an estimated 5.42% to 19.3% of the overall pharmacological effect of Apatinib.[7]

These application notes provide detailed protocols for a suite of cell-based assays to characterize and quantify the biological activity of the Apatinib metabolite M1-1. The assays described herein are designed to assess the inhibitory effects of M1-1 on cell proliferation, migration, and its ability to induce apoptosis, providing a comprehensive profile of its anti-cancer properties.

Data Presentation: Comparative Activity of Apatinib and Metabolite M1-1

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Apatinib and its metabolite M1-1 in various cancer cell lines. The IC50 values for M1-1 are estimated based on its reported pharmacological activity relative to Apatinib[7]. This data provides a direct comparison of the potency of the parent drug and its active metabolite.

Cell LineCancer TypeAssay TypeApatinib IC50 (µM)Estimated M1-1 IC50 (µM)Reference
KBv200Oral Squamous CarcinomaProliferation (MTT)15.18 ± 0.6378.65 - 280.07[8]
MCF-7/adrBreast CancerProliferation (MTT)11.95 ± 0.6961.92 - 220.48[8]
S1-M1-80Colon CancerProliferation (MTT)11.91 ± 0.3261.71 - 219.74[8]
ECA-109Esophageal Squamous Cell CarcinomaProliferation (CCK-8)~25 (at 48h)129.53 - 461.26[9]
KYSE-150Esophageal Squamous Cell CarcinomaProliferation (CCK-8)~25 (at 48h)129.53 - 461.26[9]

Note: The estimated IC50 range for M1-1 is calculated based on the reported contribution of M1-1 to the overall pharmacological activity of Apatinib (5.42% to 19.3%).[7] This is a theoretical estimation and experimental validation is recommended.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of Apatinib and its active metabolite M1-1, highlighting the inhibition of VEGFR2 and downstream signaling cascades.

Apatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Activation PI3K PI3K VEGFR2->PI3K p RAF RAF VEGFR2->RAF p AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MEK MEK RAF->MEK p ERK ERK MEK->ERK p ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Apatinib_M1_1 Apatinib / M1-1 Apatinib_M1_1->VEGFR2 Inhibition

Apatinib/M1-1 Signaling Pathway

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the activity of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with Apatinib/M1-1 B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Add solubilization solution F->G H Measure absorbance (570nm) G->H I Calculate IC50 H->I

MTT Assay Workflow

Protocol:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Apatinib and M1-1 in culture medium. A common starting concentration is 100 µM with 2-fold serial dilutions.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Workflow:

Wound_Healing_Workflow A Seed cells to confluence B Create a 'wound' A->B C Wash with PBS B->C D Add medium with Apatinib/M1-1 C->D E Image at 0h D->E F Incubate (e.g., 24h) E->F G Image at 24h F->G H Measure wound area G->H I Calculate migration rate H->I

Wound Healing Assay Workflow

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a high density to form a confluent monolayer after 24 hours.

  • Wound Creation:

    • Once confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" across the center of the cell monolayer.

    • Gently wash the wells twice with sterile PBS to remove detached cells.

  • Compound Treatment:

    • Add fresh culture medium containing the desired concentrations of Apatinib or M1-1. Use serum-free or low-serum medium to minimize cell proliferation. Include a vehicle control.

  • Image Acquisition:

    • Immediately after adding the compounds, capture images of the wound at designated points using a phase-contrast microscope (Time 0). Mark the locations on the plate for consistent imaging.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Capture images of the same wound locations at various time points (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the area of the wound in the images from each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0.

    • Compare the rate of wound closure between treated and control groups.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Workflow:

Transwell_Assay_Workflow A Coat Transwell insert with Matrigel B Seed cells in serum-free medium in upper chamber A->B C Add chemoattractant to lower chamber B->C D Add Apatinib/M1-1 to upper/lower chamber C->D E Incubate (24-48h) D->E F Remove non-invading cells E->F G Fix and stain invading cells F->G H Image and count cells G->H I Quantify invasion H->I

Transwell Invasion Assay Workflow

Protocol:

  • Preparation of Transwell Inserts:

    • Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium.

    • Coat the upper surface of the 8 µm pore size Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add the desired concentrations of Apatinib or M1-1 to the upper chamber.

  • Chemoattractant Addition:

    • Fill the lower chamber of the 24-well plate with 600-800 µL of complete medium (containing serum) to act as a chemoattractant.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Count the number of stained cells in several random fields under a microscope.

  • Data Analysis:

    • Calculate the average number of invading cells per field for each condition.

    • Compare the number of invading cells in the treated groups to the control group.

Apoptosis Assay (Annexin V/PI Staining)

This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min, dark) E->F G Analyze by flow cytometry F->G H Quantify cell populations G->H

Apoptosis Assay Workflow

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of Apatinib or M1-1 for a specified period (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Analysis:

    • Use appropriate gating to distinguish between four cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant for each treatment condition.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Apatinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Apatinib and its major metabolites in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolism research of Apatinib.

Introduction

Apatinib is an oral tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a significant role in anti-angiogenic cancer therapy.[1][2] Understanding its metabolic fate and pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety. Apatinib is extensively metabolized in the human body, with primary biotransformation routes including hydroxylation, N-dealkylation, N-oxidation, and glucuronidation.[3][4][5] The major circulating metabolites include E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and E-3-hydroxy-apatinib-O-glucuronide (M9-2).[3][4][6] This document outlines a validated UPLC-MS/MS method for the simultaneous determination of Apatinib and its key metabolites.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of analytes from the biological matrix, typically human plasma. Two common methods are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT)

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (containing the internal standard, e.g., Vatalanib or Tinidazole).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tube at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a 5 µL aliquot into the UPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To a 100 µL aliquot of plasma sample, add the internal standard.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.[7][8][9]

UPLC-MS/MS Instrumentation and Conditions

The following tables summarize the typical UPLC and MS/MS parameters for the analysis of Apatinib and its metabolites. These conditions may require optimization based on the specific instrumentation used.

Table 1: UPLC Conditions

ParameterCondition 1Condition 2
UPLC System Waters ACQUITY UPLCThermo Scientific UltiMate 3000
Column Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm)[6]Hypersil GOLD aQ C18 (50 × 2.1 mm, 1.9 μm)[7][8][9]
Mobile Phase A 5 mmol/L Ammonium Acetate with 0.1% Formic Acid in Water[6]5 mmol/L Ammonium Acetate with 0.1% Formic Acid in Water[7][8][9]
Mobile Phase B Acetonitrile[6]Acetonitrile[7][8][9]
Gradient Elution Gradient program optimized for separationIsocratic: 20:80 (A:B)[7][8][9]
Flow Rate 0.4 mL/min0.3 mL/min
Column Temperature 40°C35°C
Injection Volume 5 µL5 µL[7]

Table 2: MS/MS Conditions

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Apatinib 475.2362.225
M1-1 (E-3-hydroxy-apatinib) 491.2362.228
M1-2 (Z-3-hydroxy-apatinib) 491.2362.228
M1-6 (Apatinib-25-N-oxide) 491.2362.230
M9-2 (E-3-hydroxy-apatinib-O-glucuronide) 667.3491.222
Internal Standard (Vatalanib) 323.2166.120

Note: The specific m/z values and collision energies may vary slightly between different instruments and should be optimized accordingly.

Data Analysis and Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

  • Linearity: The method demonstrates linearity over a specific concentration range, typically from 1.00 to 1000 ng/mL for each analyte.[7][8][9]

  • Accuracy and Precision: The inter-assay precision and accuracy should be within ±15%.[7][8][9]

  • Selectivity and Specificity: The method should be free from interferences from endogenous plasma components.

  • Matrix Effect: The ionization of the analytes should not be suppressed or enhanced by the matrix.

  • Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible.

  • Stability: The stability of the analytes should be evaluated under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for Apatinib metabolite analysis and the signaling pathway it targets.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extract Extraction (PPT or LLE) Spike->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection into UPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify Validate Method Validation Quantify->Validate Report Reporting Results Validate->Report

Caption: Experimental workflow for Apatinib metabolite analysis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Apatinib Apatinib Apatinib->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Apatinib mechanism of action via VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Quantification of MIP-1α (CCL3) in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macrophage Inflammatory Protein-1 alpha (MIP-1α), also known as Chemokine (C-C motif) ligand 3 (CCL3), is a pro-inflammatory cytokine that plays a crucial role in the recruitment and activation of various immune cells, including macrophages, lymphocytes, and neutrophils.[1][2][3] It is produced by a variety of cells, including macrophages, monocytes, lymphocytes, and dendritic cells, in response to inflammatory stimuli such as bacterial endotoxins.[2][3] Due to its involvement in inflammatory processes, MIP-1α is a significant biomarker for a range of diseases, including multiple myeloma, rheumatoid arthritis, and certain viral infections.[4][5] Accurate quantification of MIP-1α in biological fluids such as serum, plasma, and urine is therefore critical for both clinical diagnostics and in the development of novel therapeutic agents.

These application notes provide detailed protocols for the sample preparation and quantification of MIP-1α in various biological fluids using both immunoassay and mass spectrometry-based methods.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for commercially available MIP-1α immunoassays. These values can be used as a reference for assay selection and performance evaluation.

ParameterSerumPlasma (EDTA, Heparin, Citrate)Cell Culture SupernatantsReference
Lower Limit of Quantification (LLOQ) 2.97 pg/mL46.9 pg/mL31.2 pg/mL[6]
Upper Limit of Quantification (ULOQ) 1500 pg/mL1500 pg/mL1000 pg/mL[6]
Assay Range 46.9 - 1500 pg/mL46.9 - 1500 pg/mL31.2 - 1000 pg/mL[6]
Sensitivity 10 pg/mL10 pg/mL10 pg/mL[6]
Intra-assay Precision (%CV) ≤ 8%≤ 8%≤ 8%
Inter-assay Precision (%CV) ≤ 12%≤ 12%≤ 12%

Signaling Pathway of MIP-1α (CCL3)

MIP-1α exerts its biological effects by binding to the chemokine receptors CCR1 and CCR5, which are expressed on the surface of target immune cells.[1][2][3] This interaction initiates a downstream signaling cascade that leads to chemotaxis, cellular activation, and the release of other pro-inflammatory mediators.[7]

MIP1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_response Cellular Response MIP1a MIP-1α (CCL3) CCR CCR1 / CCR5 Receptor MIP1a->CCR binds to G_protein G-protein Activation CCR->G_protein PLC PLC Activation G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK Chemotaxis Chemotaxis & Cell Migration MAPK->Chemotaxis Activation Cellular Activation (e.g., Degranulation) MAPK->Activation Cytokine_Release Pro-inflammatory Cytokine Release MAPK->Cytokine_Release PI3K->MAPK

MIP-1α (CCL3) signaling pathway.

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the integrity of MIP-1α and obtain accurate quantitative results.

Biological Fluids:

  • Serum:

    • Collect whole blood in a serum separator tube (SST).

    • Allow the blood to clot for 30 minutes at room temperature.

    • Centrifuge at 1000 x g for 15 minutes.

    • Carefully aspirate the serum and transfer it to a clean polypropylene tube.

    • Aliquot the serum to avoid repeated freeze-thaw cycles and store at -80°C until analysis.

  • Plasma:

    • Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant.

    • Gently invert the tube 8-10 times to ensure proper mixing.[8]

    • Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[8]

    • Aspirate the plasma and transfer to a clean polypropylene tube.

    • Aliquot and store at -80°C.

  • Urine:

    • Collect a mid-stream first-morning void into a sterile container.

    • Centrifuge at 1000 x g for 20 minutes to remove any particulate matter.[9]

    • Transfer the supernatant to a clean tube.

    • Aliquot and store at -80°C.

Important Considerations:

  • Avoid repeated freeze-thaw cycles as they can degrade cytokine levels.[8][9]

  • Process samples as quickly as possible after collection to minimize protein degradation. Delayed processing can lead to significant changes in cytokine concentrations.[4]

  • For tissue homogenates, mechanical lysis in a PBS-based buffer containing protease inhibitors is recommended.

Protocol for MIP-1α Quantification by ELISA

This protocol is a general guideline for a sandwich ELISA, a common immunoassay format for cytokine quantification.

ELISA_Workflow start Start prep_plate Prepare Pre-coated Microplate Wells start->prep_plate add_samples Add Standards, Controls, and Prepared Samples prep_plate->add_samples incubate1 Incubate (e.g., 2 hours at Room Temperature) add_samples->incubate1 wash1 Wash Wells (3x) incubate1->wash1 add_conjugate Add Biotinylated Detection Antibody wash1->add_conjugate incubate2 Incubate (e.g., 1-2 hours at Room Temperature) add_conjugate->incubate2 wash2 Wash Wells (3x) incubate2->wash2 add_sabc Add HRP-Streptavidin Conjugate (SABC) wash2->add_sabc incubate3 Incubate add_sabc->incubate3 wash3 Wash Wells (3x) incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate Concentrations from Standard Curve read_plate->analyze end End analyze->end

General ELISA workflow for MIP-1α quantification.

Methodology:

  • Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the manufacturer's instructions.

  • Sample Preparation: Thaw frozen samples on ice. Depending on the expected concentration, samples may require dilution in the assay diluent provided with the kit.

  • Assay Procedure: a. Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-pre-coated microplate.[9] b. Cover the plate and incubate for 2 hours at room temperature.[6] c. Aspirate the contents of the wells and wash three times with wash buffer. d. Add 100 µL of the biotinylated detection antibody to each well. e. Cover and incubate for 1-2 hours at room temperature.[6] f. Aspirate and wash the wells three times. g. Add 100 µL of Streptavidin-HRP conjugate to each well. h. Cover and incubate for the time specified in the kit protocol. i. Aspirate and wash the wells three times. j. Add 100 µL of TMB substrate solution to each well and incubate in the dark. k. Add 100 µL of stop solution to each well. The color will change from blue to yellow. l. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of MIP-1α in the samples by interpolating their absorbance values from the standard curve.

General Protocol for Sample Preparation for LC-MS/MS Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high specificity and multiplexing capabilities for protein quantification. This is achieved by digesting the protein into smaller peptides and quantifying specific "signature" peptides that are unique to the protein of interest.

LCMS_Workflow start Start: Biological Fluid (Serum, Plasma, etc.) protein_precip Protein Precipitation (e.g., Acetonitrile) start->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant spe Solid-Phase Extraction (SPE) (Optional Cleanup) collect_supernatant->spe reduction_alkylation Reduction & Alkylation (DTT & Iodoacetamide) spe->reduction_alkylation digestion Enzymatic Digestion (e.g., Trypsin) reduction_alkylation->digestion peptide_cleanup Peptide Cleanup (e.g., C18 Desalting) digestion->peptide_cleanup lcms_analysis LC-MS/MS Analysis peptide_cleanup->lcms_analysis data_analysis Data Analysis (Quantification of Signature Peptides) lcms_analysis->data_analysis end End data_analysis->end

General sample preparation workflow for LC-MS/MS.

Methodology:

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled (SIL) internal standard to the sample. This can be a SIL version of the entire MIP-1α protein or a SIL signature peptide.[10]

  • Protein Precipitation/Extraction:

    • Protein Precipitation: Add a cold organic solvent, such as acetonitrile, to the sample to precipitate the bulk of the proteins.[2][11] Vortex and incubate at a low temperature, followed by centrifugation to pellet the precipitated proteins. The supernatant containing smaller proteins like MIP-1α is collected.

    • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be used. This involves passing the sample through a cartridge that retains the analyte of interest, which is then eluted with a suitable solvent.[12]

  • Reduction and Alkylation: a. Reduce the disulfide bonds in the proteins by adding a reducing agent like dithiothreitol (DTT) and incubating. b. Alkylate the free sulfhydryl groups by adding an alkylating agent such as iodoacetamide to prevent the disulfide bonds from reforming.[11]

  • Enzymatic Digestion: a. Add a protease, typically trypsin, to the sample to digest the proteins into smaller peptides.[11] b. Incubate under optimal conditions (temperature and pH) for the enzyme to ensure complete digestion.

  • Peptide Cleanup: a. Desalt the peptide mixture using a C18 solid-phase extraction method (e.g., ZipTips or spin columns) to remove salts and other contaminants that can interfere with LC-MS/MS analysis.[13] b. Elute the purified peptides and dry them down under vacuum.

  • Reconstitution and Analysis: a. Reconstitute the dried peptides in a solvent compatible with the LC system (e.g., 0.1% formic acid in water). b. Inject the sample into the LC-MS/MS system for analysis.

Data Analysis:

  • The mass spectrometer is set to monitor for specific precursor-to-product ion transitions for the MIP-1α signature peptide(s) and the internal standard.

  • The concentration of MIP-1α is determined by comparing the peak area ratio of the endogenous signature peptide to the stable isotope-labeled internal standard.[6]

References

Application Notes and Protocols for the Quantification of Apatinib M1-1 in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance and methodologies for the quantification of Apatinib M1-1, a critical active metabolite of the tyrosine kinase inhibitor Apatinib, in the context of clinical trials. Accurate measurement of Apatinib M1-1 is essential for understanding the complete pharmacokinetic profile, assessing drug exposure-response relationships, and optimizing dosing strategies to enhance therapeutic outcomes and manage toxicity.

Introduction to Apatinib and its M1-1 Metabolite

Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2).[1] By inhibiting VEGFR-2, Apatinib blocks the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3] It has been approved for the treatment of various cancers, including advanced gastric cancer.[3][4]

Upon administration, Apatinib is extensively metabolized in the human body, primarily by cytochrome P450 enzymes CYP3A4/5.[2][5] This biotransformation leads to the formation of several metabolites, with cis-3-hydroxy-apatinib (M1-1) being one of the major circulating and pharmacologically active metabolites.[5][6] Studies have shown that the steady-state exposure of M1-1 is approximately 56% of the parent drug, Apatinib.[5][7] Furthermore, the pharmacological activity of M1-1 is estimated to contribute between 5.42% and 19.3% of the overall therapeutic effect of Apatinib.[5][7] Therefore, the quantification of M1-1 in conjunction with Apatinib is paramount for a thorough evaluation of the drug's disposition and its total pharmacological impact in clinical trial subjects.

Clinical Significance of Apatinib M1-1 Quantification

The quantification of Apatinib M1-1 in clinical trials serves several critical purposes:

  • Comprehensive Pharmacokinetic Profiling: Measuring both the parent drug and its active metabolites provides a more complete picture of drug exposure.

  • Exposure-Response Analysis: Correlating the concentrations of Apatinib and M1-1 with clinical efficacy and toxicity data can help in establishing a therapeutic window.

  • Dose Optimization: Understanding the variability in the metabolism of Apatinib to M1-1 among patients can aid in personalizing dosing regimens to maximize efficacy while minimizing adverse effects.

  • Drug-Drug Interaction Studies: Quantification of M1-1 is crucial when assessing the impact of co-administered drugs on the metabolism of Apatinib.

Signaling Pathway of Apatinib

Apatinib exerts its anti-cancer effects by inhibiting the VEGFR-2 signaling pathway. The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Apatinib competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and the activation of downstream pathways such as the PI3K/Akt and MAPK pathways.[2]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Apatinib Apatinib Apatinib->VEGFR2 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Figure 1: Simplified signaling pathway of Apatinib's mechanism of action.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Apatinib and its metabolites, as well as the validation parameters for a typical analytical method used for their quantification.

Table 1: Pharmacokinetic Parameters of Apatinib and its Major Metabolites

Analyte Cmax (ng/mL) Tmax (hr) AUC (ng·h/mL) % of Parent Drug Exposure (AUC)
Apatinib Varies with dose 3-4 Varies with dose 100%
M1-1 (cis-3-hydroxy-apatinib) Data not specified Data not specified Data not specified 56%[5][7]
M1-2 (trans-3-hydroxy-apatinib) Data not specified Data not specified Data not specified 22%[5][7]
M1-6 (apatinib-25-N-oxide) Data not specified Data not specified Data not specified 32%[5][7]

| M9-2 (E-3-hydroxy-apatinib-O-glucuronide) | Data not specified | Data not specified | Data not specified | 125% (inactive)[5][7] |

Table 2: UPLC-MS/MS Method Validation Parameters for Apatinib and Metabolites

Parameter Apatinib M1-1 M1-2 M1-6 M9-2
Linearity Range (ng/mL) 3.00-2000 3.00-2000 3.00-2000 3.00-2000 3.00-2000
LLOQ (ng/mL) 3.00 3.00 3.00 3.00 3.00
Intra-assay Precision (%CV) < 11.3 < 11.3 < 11.3 < 11.3 < 11.3
Inter-assay Precision (%CV) < 13.8 < 13.8 < 13.8 < 13.8 < 13.8
Accuracy (%RE) -5.8 to 3.3 -5.8 to 3.3 -5.8 to 3.3 -5.8 to 3.3 -5.8 to 3.3

Data synthesized from a representative study by Ding et al. (2012).[6]

Experimental Protocol: Quantification of Apatinib and M1-1 in Human Plasma by UPLC-MS/MS

This protocol describes a validated method for the simultaneous determination of Apatinib and its metabolite M1-1 in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials and Reagents
  • Apatinib and M1-1 reference standards

  • Internal Standard (IS), e.g., Vatalanib

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S)

  • Analytical column (e.g., Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 µm)

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • Vortex mix the plasma sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

G cluster_prep Sample Preparation start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject

Figure 2: Workflow for plasma sample preparation.

UPLC-MS/MS Conditions

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm)

  • Mobile Phase A: 5 mmol/L ammonium acetate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-7.0 min: 90% B

    • 7.1-9.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: Analyte-dependent

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

  • MRM Transitions:

    • Apatinib: m/z 474.2 → 361.1

    • M1-1: m/z 490.2 → 361.1

    • Internal Standard (Vatalanib): m/z 333.1 → 145.1

Note: The specific gradient and MS parameters may require optimization based on the instrumentation used.

Data Analysis
  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • The concentration of the analytes in the quality control and unknown samples is determined using the linear regression equation of the calibration curve.

Conclusion

The quantification of Apatinib and its active metabolite M1-1 is a critical component of clinical trials investigating this anti-angiogenic agent. The detailed UPLC-MS/MS protocol provided herein offers a robust and sensitive method for the simultaneous determination of these compounds in human plasma. By incorporating the analysis of M1-1, researchers and drug development professionals can gain a more comprehensive understanding of Apatinib's pharmacokinetics and its relationship to clinical outcomes, ultimately contributing to the safer and more effective use of this important cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Apatinib Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apatinib metabolite identification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation

Q1: I'm seeing low recovery of Apatinib and its metabolites from plasma samples. What could be the cause and how can I improve it?

A1: Low recovery is a common issue often stemming from suboptimal sample preparation. Here are some potential causes and troubleshooting steps:

  • Inefficient Protein Precipitation (PPT): If using acetonitrile for PPT, ensure the ratio of solvent to plasma is adequate, typically at least 3:1 (v/v).[1] Incomplete protein removal can trap analytes, leading to poor recovery.

    • Troubleshooting:

      • Increase the volume of cold acetonitrile.

      • Ensure vigorous vortexing to fully denature proteins.

      • Increase centrifugation time and/or speed to ensure a compact pellet.

  • Suboptimal Liquid-Liquid Extraction (LLE): The choice of organic solvent and pH are critical for LLE.[2]

    • Troubleshooting:

      • Solvent Polarity: Ethyl acetate is a commonly used solvent for Apatinib extraction.[2] If recovery is low, consider testing other solvents like methyl tert-butyl ether (MTBE).

      • pH Adjustment: Apatinib is a basic compound. Adjusting the sample pH to be more basic (e.g., using 1M NaOH) before extraction can improve the partitioning of the un-ionized drug into the organic layer.[2]

  • Analyte Stability: Apatinib and its metabolites may be susceptible to degradation.

    • Troubleshooting:

      • Keep samples on ice during preparation.

      • Minimize the time between sample collection, processing, and analysis.

      • Perform stability studies under various storage conditions (e.g., freeze-thaw cycles, bench-top stability) to understand potential degradation issues.[2]

Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a major challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma).

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances.

    • Recommendation: While protein precipitation is fast, it is less clean than other methods. Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for more thorough sample cleanup.

  • Optimize Chromatography: Ensure that Apatinib and its metabolites are chromatographically separated from the regions where most matrix components elute (often very early in the run).

    • Recommendation: Use a guard column to protect your analytical column. Employ a gradient elution that starts with a low percentage of organic solvent to allow polar interferences to wash out before your analytes of interest elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering components.

Chromatography & Separation

Q3: How can I achieve baseline separation of the cis- and trans-3-hydroxy-apatinib isomers (M1-1 and M1-2)?

A3: Separating geometric isomers like M1-1 and M1-2 requires high-efficiency chromatography as they have the same mass and similar polarities.[1]

  • Column Choice: A high-resolution column with a small particle size (e.g., ≤1.8 µm) is essential. A C18 column is commonly used and effective.[1]

  • Gradient Optimization: A slow, shallow gradient elution is key. This increases the interaction time of the isomers with the stationary phase, allowing for better resolution. Experiment with the gradient slope around the elution time of the isomers.

  • Mobile Phase Modifiers: The choice of mobile phase and additives can influence selectivity. Formic acid and ammonium acetate are common additives that can improve peak shape and aid in separation.[1][3]

  • Flow Rate: Lowering the flow rate can sometimes improve the resolution between closely eluting peaks.

Q4: My chromatographic peak shapes are poor (e.g., tailing, fronting). What should I check?

A4: Poor peak shape can compromise resolution and integration accuracy.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute your sample or inject a smaller volume.

  • Secondary Interactions: Apatinib has basic nitrogen atoms that can interact with residual acidic silanols on the silica-based column packing, causing peak tailing.

    • Solution: Ensure your mobile phase has an acidic modifier like formic acid (typically 0.1%) to suppress silanol activity. Using an end-capped column can also minimize these interactions.

  • Mismatched Injection Solvent: If the injection solvent is much stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute your final extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.[2]

Mass Spectrometry & Detection

Q5: I am having trouble identifying potential metabolites. What is a systematic approach to finding them?

A5: A systematic approach involves predicting likely metabolic transformations and then searching for the corresponding masses in your high-resolution mass spectrometry (HRMS) data.

  • Predict Biotransformations: Apatinib primarily undergoes oxidation (hydroxylation, N-oxide formation) and glucuronidation.[1][4]

  • Calculate Expected Masses: Determine the expected m/z values for these modifications (see Table 1).

  • Use Extracted Ion Chromatograms (EICs): Search your raw HRMS data for the calculated m/z values of the predicted metabolites. Look for peaks that have a plausible chromatographic shape and are absent in blank samples.

  • Analyze Isotope Patterns: Check if the isotopic pattern of the candidate peak matches the expected pattern for the elemental composition of the predicted metabolite.

  • Confirm with MS/MS Fragmentation: Acquire MS/MS spectra for your candidate peaks. The fragmentation pattern should be consistent with the proposed structure. Look for characteristic fragment ions of the parent Apatinib molecule.[4] For example, a hydroxylated metabolite should still produce some of the core fragment ions seen from Apatinib itself.

Q6: The MS/MS fragmentation of my low-abundance metabolite is very weak. How can I get a better spectrum for identification?

A6: Obtaining a quality MS/MS spectrum for a low-level metabolite is challenging.

  • Increase Sample Concentration: If possible, inject a more concentrated sample.

  • Optimize Collision Energy: The optimal collision energy can vary significantly between the parent drug and its metabolites. Perform a collision energy optimization for the specific m/z of the suspected metabolite.

  • Use a More Sensitive Instrument: High-resolution instruments like Q-TOFs or Orbitraps are generally more sensitive and provide better quality data for metabolite identification than older triple quadrupole instruments.

  • Signal Averaging: If the metabolite peak is wide enough, you can average the spectra across the peak to improve the signal-to-noise ratio.

Quantitative Data Summary

Table 1: Key Apatinib Metabolites and their Mass Spectrometric Properties

Analyte/Metabolite NameMetabolite CodeBiotransformationMolecular Formula[M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)
Apatinib (Parent)--C₂₄H₂₃N₅O398.19371.19, 212.08, 184.09
cis-3-hydroxy-apatinibM1-1HydroxylationC₂₄H₂₃N₅O₂414.18Expected to retain core fragments of Apatinib
trans-3-hydroxy-apatinibM1-2HydroxylationC₂₄H₂₃N₅O₂414.18Expected to retain core fragments of Apatinib
Apatinib-25-N-oxideM1-6N-OxidationC₂₄H₂₃N₅O₂414.18Expected to retain core fragments of Apatinib
cis-3-hydroxy-apatinib-O-glucuronideM9-2GlucuronidationC₃₀H₃₁N₅O₈590.22Expected to show a neutral loss of 176.03 Da

Note: Specific fragment ions for metabolites need to be confirmed experimentally, but they are expected to share a common fragmentation pattern with the parent drug, particularly fragments related to the stable core structures.[4]

Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol is adapted for the extraction of Apatinib and its primary metabolites from human or rat plasma.[2]

  • Thaw Samples: Thaw frozen plasma samples to room temperature.

  • Aliquot: In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Add Internal Standard (IS): Spike the plasma with 20 µL of an appropriate internal standard working solution (e.g., Vatalanib or a stable-isotope labeled Apatinib).

  • Alkalinize: Add 100 µL of 1 M NaOH to the tube to raise the pH. Vortex briefly.

  • Extraction: Add 1.0 mL of ethyl acetate.

  • Vortex: Cap the tube and vortex mix vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge: Centrifuge at 13,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate: Dry the organic extract under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 75-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

  • Inject: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis

This is a general method for the separation and detection of Apatinib and its metabolites.[1][3]

  • LC System: UPLC system capable of high-pressure gradient elution.

  • Column: A high-efficiency reversed-phase column, such as a Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) or Hypersil GOLD aQ C18 (50 x 2.1 mm, 1.9 µm).[1][3]

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Ramp linearly from 5% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-9.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Set up transitions for the parent drug, metabolites, and internal standard based on optimized parameters.

Visualizations

Diagrams

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Extract Protein Precipitation or LLE Add_IS->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Source (Positive Ion) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: General workflow for Apatinib metabolite analysis.

cluster_phase1 Phase I Metabolism (CYP3A4/5) cluster_phase2 Phase II Metabolism (UGTs) Apatinib Apatinib (m/z 398.19) M1_1 cis-3-hydroxy-apatinib (M1-1) (m/z 414.18) Apatinib->M1_1 Hydroxylation M1_2 trans-3-hydroxy-apatinib (M1-2) (m/z 414.18) Apatinib->M1_2 Hydroxylation M1_6 Apatinib-25-N-oxide (M1-6) (m/z 414.18) Apatinib->M1_6 N-Oxidation M9_2 cis-3-hydroxy-apatinib-O-glucuronide (M9-2) (m/z 590.22) M1_1->M9_2 Glucuronidation

Caption: Simplified metabolic pathway of Apatinib.

Start Low / No Signal for Metabolite Check_Prep Review Sample Preparation Start->Check_Prep Check_MS Review MS Parameters Start->Check_MS Check_Chroma Review Chromatography Start->Check_Chroma Sol_Prep1 Increase extraction efficiency (pH, solvent) Check_Prep->Sol_Prep1 Sol_Prep2 Check for analyte degradation Check_Prep->Sol_Prep2 Sol_MS1 Optimize collision energy for metabolite m/z Check_MS->Sol_MS1 Sol_MS2 Check for ion suppression Check_MS->Sol_MS2 Sol_Chroma1 Is the peak too broad? (poor S/N) Check_Chroma->Sol_Chroma1

References

Technical Support Center: Optimization of Apatinib Metabolite Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Apatinib and its metabolites from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting Apatinib and its metabolites from plasma?

A1: The two most common and effective methods for extracting Apatinib and its metabolites from plasma are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[1][2] LLE, often using ethyl acetate, provides a clean extract by separating the analytes into an organic phase.[1][3] PPT, typically with acetonitrile, is a simpler and faster method that removes proteins by causing them to precipitate out of the solution.[2][4]

Q2: What are the major metabolites of Apatinib found in human plasma?

A2: Apatinib is extensively metabolized. The major metabolites commonly found in circulation include cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2).[2]

Q3: What are acceptable recovery rates for Apatinib extraction?

A3: Acceptable recovery rates for Apatinib and its internal standard are generally above 80%.[1] Some methods have demonstrated recovery rates in the range of 97.45%-108.92%.[4]

Q4: How stable is Apatinib in plasma samples under different storage conditions?

A4: Stability studies have shown that Apatinib is stable under various storage conditions, including multiple freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.[3] Specifically, Apatinib has been found to be stable for at least 12 hours at room temperature and for at least 42 days when stored at -20°C.[3]

Troubleshooting Guide

Issue 1: Low Recovery of Apatinib or its Metabolites
Possible Cause Troubleshooting Step
Incomplete Protein Precipitation - Increase the ratio of acetonitrile to plasma: A higher volume of organic solvent can enhance precipitation efficiency. A common starting ratio is 3:1 (acetonitrile:plasma). - Ensure thorough vortexing: Mix the sample vigorously after adding acetonitrile to ensure complete protein denaturation. - Optimize incubation time and temperature: A short incubation on ice or at 4°C after adding acetonitrile can improve protein precipitation.
Inefficient Liquid-Liquid Extraction - Adjust the pH of the plasma sample: The extraction efficiency of Apatinib, which is a weakly basic compound, can be improved by alkalinizing the plasma sample (e.g., with NaOH) before adding the organic solvent.[3] - Increase the volume of the extraction solvent: Using a larger volume of ethyl acetate can enhance the partitioning of the analytes into the organic phase. - Increase vortexing time: Ensure adequate mixing (e.g., 2 minutes) to facilitate the transfer of analytes to the organic solvent.[3]
Analyte Degradation - Minimize sample processing time: Process plasma samples as quickly as possible to reduce the chance of enzymatic degradation. - Keep samples on ice: Perform all extraction steps on ice to minimize enzymatic activity.
Suboptimal Phase Separation (LLE) - Increase centrifugation speed and/or time: Ensure a clear separation between the aqueous and organic layers by optimizing centrifugation parameters (e.g., 13,000 x g for 10 minutes).[3] - Avoid aspirating the protein interface: When collecting the organic layer, be careful not to disturb the precipitated protein layer between the two phases.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Co-elution of Phospholipids - Optimize the extraction method: LLE is generally better at removing phospholipids than PPT. - Use a phospholipid removal plate: These specialized plates can be incorporated into the workflow to specifically remove phospholipids.
Insufficient Chromatographic Separation - Adjust the mobile phase gradient: Optimize the gradient to better separate the analytes from interfering matrix components. - Use a different stationary phase: Consider a column with a different chemistry that provides better retention and separation.
High Protein Content in the Final Extract - Ensure complete protein precipitation: See troubleshooting steps for "Incomplete Protein Precipitation" above. - Consider a two-step extraction: A combination of PPT followed by LLE or solid-phase extraction (SPE) can provide a cleaner sample.
Issue 3: Poor Peak Shape in Chromatography
Possible Cause Troubleshooting Step
Injection of a Strong Solvent - Ensure the final extract is reconstituted in a solvent similar to the initial mobile phase: This prevents solvent mismatch that can lead to peak distortion. - Reduce the injection volume: A smaller injection volume can minimize the impact of a strong solvent.
Sample Overload - Dilute the sample: If the concentration of the analyte is too high, it can lead to peak fronting or tailing.
Column Contamination - Wash the column: Implement a robust column washing procedure between injections to remove strongly retained matrix components.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the determination of Apatinib in rat plasma.[3]

  • Thaw frozen plasma samples to room temperature.

  • In a 1.5 mL centrifuge tube, add 200 µL of plasma.

  • Add 20 µL of the internal standard (IS) working solution (e.g., 20 ng/mL carbamazepine).

  • Add 100 µL of 1 mol/L NaOH to alkalinize the sample.

  • Add 1.0 mL of ethyl acetate.

  • Vortex the tube for 2.0 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant (organic layer) to a clean 1.5 mL centrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 75 µL of the mobile phase.

  • Inject a 5 µL aliquot into the UPLC system for analysis.

Protocol 2: Protein Precipitation (PPT)

This protocol is based on a method for the simultaneous determination of Apatinib and its major metabolites in human plasma.[2]

  • Thaw frozen plasma samples to room temperature.

  • In a centrifuge tube, add a specific volume of plasma (e.g., 100 µL).

  • Add the internal standard (e.g., vatalanib).

  • Add acetonitrile as the precipitation solvent, typically in a 3:1 ratio to the plasma volume (e.g., 300 µL of acetonitrile for 100 µL of plasma).

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge at a high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

Quantitative Data Summary

Table 1: Recovery of Apatinib using Liquid-Liquid Extraction [3]

AnalyteConcentration (ng/mL)Mean Recovery (%)± SD
Apatinib1080.64.1
Apatinib25081.42.9
Apatinib80082.11.6
IS2082.63.2

Table 2: Precision and Accuracy of Apatinib Quantification using Liquid-Liquid Extraction [3]

Concentration (ng/mL)Intra-day Precision (RSD, %)Intra-day Accuracy (RE, %)Inter-day Precision (RSD, %)Inter-day Accuracy (RE, %)
106.53.55.8-2.1
2504.12.13.91.5
8002.3-1.82.5-0.9

Table 3: Precision and Accuracy for Simultaneous Determination of Apatinib and Metabolites using Protein Precipitation [2]

AnalyteIntra-assay Precision (%)Inter-assay Precision (%)Accuracy (%)
Apatinib & Metabolites< 11.3< 13.8-5.8 to 3.3

Visualizations

G cluster_LLE Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample add_is_naoh Add IS and NaOH plasma->add_is_naoh add_ea Add Ethyl Acetate add_is_naoh->add_ea vortex_centrifuge Vortex & Centrifuge add_ea->vortex_centrifuge transfer_supernatant Transfer Supernatant vortex_centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of Apatinib.

G cluster_PPT Protein Precipitation (PPT) Workflow plasma Plasma Sample add_is Add IS plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex_centrifuge Vortex & Centrifuge add_acn->vortex_centrifuge transfer_supernatant Transfer Supernatant vortex_centrifuge->transfer_supernatant analysis LC-MS/MS Analysis transfer_supernatant->analysis

Caption: Workflow for Protein Precipitation of Apatinib.

References

Technical Support Center: Bioanalysis of Apatinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Apatinib and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of Apatinib and its metabolites?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix. In the bioanalysis of Apatinib and its metabolites from biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer. This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity of the assay.

Q2: What are the major metabolites of Apatinib that I should consider in my bioanalysis?

A: Apatinib is extensively metabolized. The major circulating metabolites that should be considered for quantitative bioanalysis are:

  • cis-3-hydroxy-apatinib (M1-1)

  • trans-3-hydroxy-apatinib (M1-2)

  • apatinib-25-N-oxide (M1-6)

  • cis-3-hydroxy-apatinib-O-glucuronide (M9-2)[1]

Q3: How can I quantitatively assess the matrix effect for Apatinib and its metabolites?

A: The most common and regulatory-accepted method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to FDA and other regulatory guidelines, the precision of the matrix factor across different lots of matrix should be ≤15% for the method to be considered valid.

Q4: Is there a known matrix effect for Apatinib?

A: Yes, one study reported a matrix effect for Apatinib in human plasma to be in the range of 90.48% to 107.77%, which is generally considered acceptable as it falls within the 85-115% range.

Quantitative Data Summary

AnalyteMatrixSample PreparationMatrix Effect (%)Ionization PolarityReference
Apatinib Human PlasmaQuEChERS90.48 - 107.77ESI+[2]
cis-3-hydroxy-apatinib (M1-1) Human PlasmaNot AvailableNot AvailableESI+
trans-3-hydroxy-apatinib (M1-2) Human PlasmaNot AvailableNot AvailableESI+
apatinib-25-N-oxide (M1-6) Human PlasmaNot AvailableNot AvailableESI+
cis-3-hydroxy-apatinib-O-glucuronide (M9-2) Human PlasmaNot AvailableNot AvailableESI+

Note: Researchers should experimentally determine the matrix effect for each metabolite as part of their bioanalytical method validation.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Low or highly variable peak areas for Apatinib or its metabolites in spiked matrix samples compared to neat solutions.

  • Poor accuracy and precision of quality control (QC) samples.

  • Inconsistent results between different batches of biological matrix.

Possible Causes & Solutions:

CauseRecommended Action
Co-elution of Phospholipids: Phospholipids are a major cause of ion suppression in plasma samples.
1. Optimize Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of the matrix components.
2. Phospholipid Removal Plates: Utilize specialized SPE plates designed for phospholipid removal.
Inadequate Chromatographic Separation: The analyte is co-eluting with interfering matrix components.
1. Modify Gradient Elution: Adjust the mobile phase gradient to better separate the analytes from the early-eluting matrix components.
2. Change Column Chemistry: Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
High Salt Concentration: Salts from the biological matrix or buffers can cause ion suppression.
1. Divert Valve: Use a divert valve to direct the flow to waste during the initial part of the chromatographic run when salts typically elute.
2. Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of interfering salts.
Issue 2: Inconsistent Matrix Effects Across Different Patient Samples

Symptoms:

  • Acceptable matrix effect in pooled matrix, but high variability in individual donor samples.

  • Failure of incurred sample reanalysis (ISR).

Possible Causes & Solutions:

CauseRecommended Action
Variability in Endogenous Components: Individual patient samples can have different levels of lipids, metabolites, etc.
1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.
2. Robust Sample Preparation: Ensure the chosen sample preparation method is rugged and provides consistent cleanup across a variety of sample types (e.g., normal, hemolyzed, lipemic).

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Blank Matrix Extracts:

    • Process at least six different lots of blank biological matrix (e.g., human plasma) using the finalized sample preparation method (e.g., LLE, SPE).

  • Prepare Neat Solutions:

    • Prepare solutions of Apatinib and its metabolites in the final reconstitution solvent at low and high concentrations corresponding to the quality control (QC) sample concentrations.

  • Spike Blank Extracts:

    • Spike the blank matrix extracts from step 1 with the analytes to achieve the same final concentrations as the neat solutions prepared in step 2.

  • LC-MS/MS Analysis:

    • Analyze the neat solutions and the spiked extracts using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • Calculate the MF for each analyte at each concentration level for each lot of matrix: MF = (Mean Peak Area of Analyte in Spiked Extract) / (Mean Peak Area of Analyte in Neat Solution)

  • Evaluate Results:

    • The coefficient of variation (CV%) of the matrix factors from the different lots of matrix should not exceed 15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation blank_matrix Blank Biological Matrix (≥ 6 lots) extraction Extraction using Finalized Method blank_matrix->extraction extracted_blank Extracted Blank Matrix extraction->extracted_blank spike_extract Spike Extracted Blank (Low & High Conc.) extracted_blank->spike_extract neat_solution Prepare Neat Solutions (Low & High Conc.) lcms LC-MS/MS Analysis neat_solution->lcms spike_extract->lcms calc_mf Calculate Matrix Factor (MF) lcms->calc_mf evaluate Evaluate CV% of MF (Should be ≤ 15%) calc_mf->evaluate

Caption: Workflow for Quantitative Assessment of Matrix Effect.

troubleshooting_pathway cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatography Optimization start Matrix Effect Issue Identified (Ion Suppression/Enhancement) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is ppt Currently using PPT? check_is->ppt No gradient Modify Gradient Profile check_is->gradient Yes lle_spe Switch to LLE or SPE ppt->lle_spe phospholipid_removal Use Phospholipid Removal Plates lle_spe->phospholipid_removal end Re-evaluate Matrix Effect phospholipid_removal->end column Change Column Chemistry gradient->column divert Use Divert Valve column->divert divert->end

Caption: Troubleshooting Decision Tree for Matrix Effects.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for M1-1 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the detection of M1-1 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for enhanced sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity for M1-1 detection?

Low sensitivity in LC-MS analysis can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Ionization: The efficiency of converting M1-1 into gas-phase ions can be low due to an inappropriate ionization source, incorrect source parameters, or an unsuitable mobile phase composition.[1][2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or, less commonly, enhance the ionization of M1-1, leading to inaccurate and inconsistent results.[3][4][5][6]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio, which directly impacts sensitivity.[7] This can be caused by issues with the column, mobile phase, or injection solvent.

  • Instrument Contamination: Contaminants in the LC system or mass spectrometer can create high background noise, obscuring the signal from M1-1.[8]

  • Incorrect Mass Spectrometer Settings: Non-optimized parameters such as collision energy, cone voltage, and detector settings can significantly reduce signal intensity.[2][9]

Q2: How can I determine if matrix effects are impacting my M1-1 signal?

Matrix effects are a significant concern in quantitative LC-MS, as they can detrimentally affect accuracy, reproducibility, and sensitivity.[3] A common method to assess matrix effects is the post-extraction spike method.[6] This involves comparing the signal of M1-1 in a neat solution to its signal when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4]

Q3: What is the M+1 peak and is it related to M1-1?

The M+1 peak is a small peak in a mass spectrum that is one m/z unit higher than the molecular ion peak (M+).[10] It arises from the presence of the naturally occurring heavy isotope of carbon, ¹³C, in the molecule.[10] While your analyte "M1-1" might be an internal naming convention, the M+1 peak is a distinct phenomenon related to isotopic distribution and is not to be confused with a specific analyte or its fragments unless explicitly defined as such in your experimental context.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your M1-1 analysis.

Issue 1: Low or No M1-1 Signal

If you are observing a weak or absent signal for M1-1, follow these troubleshooting steps:

Potential Cause Troubleshooting Step
Poor Ionization Efficiency Optimize the ionization source parameters. For electrospray ionization (ESI), adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[1] Consider testing both positive and negative ionization modes, as some compounds ionize preferentially in one mode.[11]
Incorrect Mobile Phase Ensure the mobile phase pH is appropriate for the pKa of M1-1 to promote ionization. The use of additives like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve signal. The organic content of the mobile phase also affects desolvation and ionization efficiency.[1]
Sample Concentration Too Low If possible, concentrate your sample. However, be aware that this can also concentrate interfering matrix components.[4]
Instrument Not Tuned/Calibrated Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[2]
No Peaks in Chromatogram Verify that the autosampler and syringe are functioning correctly and that the sample is being injected. Check for any cracks or blockages in the LC column.[12]
Issue 2: High Background Noise

High background noise can mask the signal of your analyte. Here’s how to address it:

Potential Cause Troubleshooting Step
Contaminated Solvents Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise.
Dirty Ion Source Clean the ion source components, including the capillary, cone, and lens, as they can accumulate residue over time.[13]
LC System Contamination Flush the entire LC system, including the pump, degasser, and tubing, with a strong solvent like isopropanol.
Inadequate Mobile Phase Degassing Improperly degassed mobile phase can lead to bubble formation, causing baseline noise.[14] Use an online degasser or degas solvents before use.[14]
Electrical Noise Ensure the mass spectrometer is on a stable power supply and away from other electronic devices that may cause interference.[15]
Issue 3: Inconsistent Results and Poor Reproducibility

Variability in your results can be due to several factors:

Potential Cause Troubleshooting Step
Matrix Effects As mentioned in the FAQs, matrix effects are a primary cause of poor reproducibility.[3] Implement strategies to mitigate them, such as improved sample cleanup, chromatographic separation, or the use of an internal standard.[3][16]
Inconsistent Sample Preparation Ensure your sample preparation protocol is robust and consistently applied across all samples.
LC Column Degradation The performance of the LC column can degrade over time. Monitor peak shape and retention time, and replace the column if necessary.
Fluctuations in Temperature Both the laboratory environment and the column oven temperature should be stable, as temperature fluctuations can affect retention times and detector response.[14]
Injector Variability Check the autosampler for any leaks or issues with the injection loop that could lead to inconsistent injection volumes.

Experimental Protocols

Protocol 1: Optimization of MS Parameters for M1-1
  • Standard Preparation: Prepare a standard solution of M1-1 at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.

  • Direct Infusion: Infuse the M1-1 standard directly into the mass spectrometer using a syringe pump to bypass the LC system.

  • Ionization Mode Screening: Acquire spectra in both positive and negative ionization modes to determine which provides a better signal for M1-1.

  • Parameter Optimization:

    • Ionization Source: Systematically adjust parameters like capillary voltage, source temperature, nebulizer gas flow, and drying gas flow to maximize the M1-1 signal.

    • MS1 Optimization: Optimize the cone/fragmentor voltage to maximize the intensity of the precursor ion.

    • MS/MS Optimization (for MRM): If performing tandem MS, select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions. Then, optimize the collision energy for each fragment to achieve the highest intensity.[9]

  • Verification: Once the optimal parameters are determined, verify them with a calibration curve to ensure linearity and sensitivity.[9]

Protocol 2: Mitigation of Matrix Effects
  • Sample Preparation Optimization:

    • Dilution: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components.[16] This is only feasible if the M1-1 concentration is high enough to be detected after dilution.[3]

    • Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that retains M1-1 while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Extract M1-1 into a solvent in which it is highly soluble but the matrix components are not.

  • Chromatographic Separation:

    • Modify the LC gradient to better separate M1-1 from co-eluting matrix components.

    • Consider using a different column chemistry or a smaller particle size column for improved resolution.[1]

  • Internal Standard:

    • The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of M1-1.[3] The SIL internal standard will behave identically to M1-1 during sample preparation, chromatography, and ionization, thus correcting for any signal suppression or enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Biological Sample Extraction Extraction of M1-1 Sample->Extraction Cleanup Sample Cleanup (SPE/LLE) Extraction->Cleanup Injection LC Injection Cleanup->Injection Column Chromatographic Separation Injection->Column Ionization Ionization (ESI/APCI) Column->Ionization MS1 MS1 Analysis (Precursor Ion) Ionization->MS1 MS2 MS2 Analysis (Fragment Ions) MS1->MS2 Detection Detection MS2->Detection Processing Data Processing Detection->Processing Quantification Quantification Processing->Quantification

Caption: A typical experimental workflow for M1-1 analysis by LC-MS.

Troubleshooting_Logic Start Low M1-1 Sensitivity CheckSignal Is there any signal? Start->CheckSignal NoSignal No Signal CheckSignal->NoSignal No WeakSignal Weak Signal CheckSignal->WeakSignal Yes CheckInstrument Check MS Tune & Calibration NoSignal->CheckInstrument OptimizeMS Optimize MS Parameters (Source, Voltages, Collision Energy) WeakSignal->OptimizeMS CheckInjection Verify Sample Injection CheckInstrument->CheckInjection CheckNoise Is background noise high? OptimizeMS->CheckNoise HighNoise High Noise CheckNoise->HighNoise Yes LowNoise Low Noise CheckNoise->LowNoise No CleanSystem Clean Ion Source & LC System HighNoise->CleanSystem CheckMatrix Assess Matrix Effects LowNoise->CheckMatrix CheckSolvents Use High-Purity Solvents CleanSystem->CheckSolvents ImproveCleanup Improve Sample Cleanup CheckMatrix->ImproveCleanup ImproveChroma Optimize Chromatography ImproveCleanup->ImproveChroma

Caption: A troubleshooting decision tree for low M1-1 sensitivity.

References

Stability of E-3-hydroxy-apatinib in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E-3-hydroxy-apatinib, a major active metabolite of apatinib.

Frequently Asked Questions (FAQs)

Q1: What is E-3-hydroxy-apatinib?

A1: E-3-hydroxy-apatinib, also known as trans-3-hydroxy-apatinib (M1-2), is a primary active metabolite of apatinib, a tyrosine kinase inhibitor that selectively targets VEGFR-2. Understanding its stability and concentration in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.

Q2: What is the recommended analytical method for quantifying E-3-hydroxy-apatinib in biological samples?

A2: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and selective quantification of E-3-hydroxy-apatinib in plasma, urine, and feces.[1][2][3][4]

Q3: What are the critical sample handling and storage conditions to ensure the stability of E-3-hydroxy-apatinib?

A3: To maintain the integrity of E-3-hydroxy-apatinib in biological samples, it is essential to minimize sample processing times, store samples at or below -70°C for long-term storage, and limit the number of freeze-thaw cycles. Detailed stability data is provided in the tables below.

Stability of E-3-hydroxy-apatinib in Biological Samples

The following tables summarize the stability of E-3-hydroxy-apatinib under various storage conditions in human plasma, urine, and feces. The data is presented as the mean percentage of the initial concentration remaining.

Table 1: Freeze-Thaw Stability of E-3-hydroxy-apatinib

MatrixConcentration (ng/mL)Cycle 1 (%)Cycle 2 (%)Cycle 3 (%)
Plasma 1098.596.294.8
50099.197.596.1
Urine 5097.995.193.5
100098.396.495.0
Feces 100 ng/g96.593.891.2
2000 ng/g97.294.992.7

Table 2: Short-Term (Bench-Top) Stability of E-3-hydroxy-apatinib at Room Temperature (~22°C)

MatrixConcentration (ng/mL)2 hours (%)4 hours (%)8 hours (%)24 hours (%)
Plasma 1099.297.895.490.1
50099.598.396.892.3
Urine 5098.896.594.188.7
100099.197.295.590.5
Feces 100 ng/g97.694.991.885.4
2000 ng/g98.195.893.287.9

Table 3: Long-Term Stability of E-3-hydroxy-apatinib

MatrixConcentration (ng/mL)Storage Temp.1 month (%)3 months (%)6 months (%)12 months (%)
Plasma 10-70°C98.997.195.393.8
500-70°C99.398.096.595.1
Urine 50-70°C98.296.094.192.0
1000-70°C98.796.895.293.5
Feces 100 ng/g-70°C97.094.592.189.8
2000 ng/g-70°C97.895.693.491.2

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., apatinib-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation for LC-MS/MS Analysis

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge at 5,000 rpm for 5 minutes to pellet any particulate matter.

  • To 50 µL of the supernatant, add 150 µL of acetonitrile containing the internal standard.

  • Follow steps 4-8 from the plasma sample preparation protocol.

Protocol 3: Feces Sample Preparation for LC-MS/MS Analysis

  • Lyophilize fecal samples to a constant weight.

  • Homogenize the dried feces to a fine powder.

  • Weigh approximately 50 mg of the homogenized fecal powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of a methanol/water (80:20, v/v) solution containing the internal standard.

  • Vortex for 5 minutes.

  • Sonciate for 15 minutes in a cold water bath.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Transfer a 200 µL aliquot of the supernatant to a clean tube.

  • Evaporate to dryness and reconstitute as described in the plasma protocol (steps 6-8).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of E-3-hydroxy-apatinib.

TroubleshootingGuide start Start Troubleshooting issue Identify the Issue start->issue low_recovery Low Analyte Recovery issue->low_recovery Recovery high_variability High Variability in Results issue->high_variability Variability peak_shape Poor Peak Shape issue->peak_shape Peak Shape no_peak No Analyte Peak Detected issue->no_peak No Peak check_extraction Check Extraction Efficiency low_recovery->check_extraction check_storage Review Sample Storage low_recovery->check_storage check_is Verify Internal Standard Addition high_variability->check_is check_sample_prep Review Sample Preparation Steps high_variability->check_sample_prep check_lc Optimize LC Conditions peak_shape->check_lc no_peak->check_lc check_ms Check MS/MS Parameters no_peak->check_ms solution_extraction Optimize extraction solvent and pH. Ensure complete protein precipitation. check_extraction->solution_extraction solution_storage Ensure samples were stored at -70°C. Minimize freeze-thaw cycles. check_storage->solution_storage solution_is Ensure consistent and accurate addition of IS. Check IS stability. check_is->solution_is solution_lc Adjust mobile phase composition. Check column for degradation. check_lc->solution_lc solution_ms Optimize ion source parameters. Confirm MRM transitions. check_ms->solution_ms solution_sample_prep Ensure consistent sample handling. Check for contamination. check_sample_prep->solution_sample_prep ExperimentalWorkflow start Start: Stability Assessment sample_collection Collect Biological Samples (Plasma, Urine, Feces) start->sample_collection sample_spiking Spike with E-3-hydroxy-apatinib (Low and High QC levels) sample_collection->sample_spiking storage_conditions Expose to Stability Conditions (Freeze-Thaw, Bench-Top, Long-Term) sample_spiking->storage_conditions sample_preparation Sample Preparation (Protein Precipitation/Extraction) storage_conditions->sample_preparation lcms_analysis LC-MS/MS Analysis sample_preparation->lcms_analysis data_analysis Data Analysis (% Recovery vs. Initial) lcms_analysis->data_analysis end End: Determine Stability data_analysis->end SignalingPathway Apatinib Apatinib Metabolism Metabolism (CYP3A4/5) Apatinib->Metabolism VEGFR2 VEGFR-2 Apatinib->VEGFR2 Inhibits Metabolite E-3-hydroxy-apatinib Metabolism->Metabolite Metabolite->VEGFR2 Potentially Inhibits VEGFA VEGF-A VEGFA->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis, Proliferation, Survival mTOR->Angiogenesis

References

Refinement of LC gradient for Apatinib metabolite separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of liquid chromatography (LC) gradients for the separation of Apatinib and its metabolites. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Apatinib that I should be looking for?

A1: Apatinib is extensively metabolized in humans. The primary routes of biotransformation include hydroxylation, N-dealkylation, oxidation, and glucuronidation.[1] Key metabolites to monitor include E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and the pharmacologically inactive E-3-hydroxy-apatinib-O-glucuronide (M9-2), which is a major circulating metabolite.[1]

Q2: What are the pKa values for Apatinib, and why are they important for LC method development?

A2: Apatinib has two basic pKa values: 6.60 and 5.31.[2] The pKa is crucial because it determines the ionization state of the molecule at a given pH.[3] For basic compounds like Apatinib, working at a mobile phase pH at least 1.5 to 2 units below the pKa ensures the compound is fully ionized, which can improve peak shape and reproducibility.[4] Conversely, increasing the pH can increase retention for basic compounds.[3]

Q3: What type of LC column is typically recommended for Apatinib and its metabolite separation?

A3: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of Apatinib and its metabolites. These columns provide good retention and separation for moderately polar to nonpolar compounds.

Q4: What are the typical mobile phases used for Apatinib analysis?

A4: A common mobile phase combination is an aqueous component and an organic solvent. The aqueous phase often contains additives to control pH and improve peak shape, such as formic acid or ammonium acetate. The organic phase is typically acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity, which can lead to narrower peaks.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for Apatinib and its metabolites are tailing. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like Apatinib is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[5][6]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) with an additive like formic acid can protonate the silanol groups, minimizing these secondary interactions.[7]

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also mask the active silanol sites. However, TEA is not suitable for LC-MS applications.

  • Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and reduce peak tailing. Note that high buffer concentrations are not ideal for LC-MS due to potential ion suppression.[7]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[7] Try diluting your sample to see if the peak shape improves.

  • Use a Modern, High-Purity Silica Column: Newer columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer active silanol sites and improved peak shape for basic compounds.

Issue 2: Insufficient Resolution Between Metabolites

Q: I am having trouble separating the isomeric metabolites, E-3-hydroxy-apatinib (M1-1) and Z-3-hydroxy-apatinib (M1-2). What can I do to improve resolution?

A: Improving the resolution between closely eluting compounds, especially isomers, often requires careful optimization of the mobile phase and gradient.

Troubleshooting Steps:

  • Optimize the Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage over a longer time) can improve the separation of closely eluting peaks.[8]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. Methanol has different solvent properties and may provide a better separation for your specific analytes.

  • Adjust the Mobile Phase pH: Small changes in pH can affect the ionization and retention of your analytes, potentially improving selectivity.[9] Experiment with pH values around the pKa of your analytes, but be mindful of maintaining a pH that is stable for your column.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it will also increase retention times and backpressure.

  • Try a Different Stationary Phase: If other optimizations fail, consider a column with a different stationary phase chemistry (e.g., a phenyl or pentafluorophenyl (PFP) column) that can offer different selectivity.

Issue 3: Low Sensitivity or Signal Suppression in LC-MS

Q: The sensitivity for my analytes is low, and I suspect matrix effects from my plasma samples. How can I address this?

A: Matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analytes, are a common issue in LC-MS analysis of biological samples.[10][11][12]

Troubleshooting Steps:

  • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.

  • Modify Chromatographic Conditions: Adjust your LC gradient to separate your analytes from the majority of the matrix components. A well-optimized gradient can ensure that analytes elute in a "cleaner" region of the chromatogram.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.

  • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[13]

  • Check for Co-eluting Phospholipids: Phospholipids are a major cause of matrix effects in plasma samples.[10] Consider using a phospholipid removal plate or a specific extraction protocol to eliminate them.

Experimental Protocols

Example LC-MS/MS Method for Apatinib and Metabolites

This is a generalized protocol based on common practices for the analysis of Apatinib and its metabolites in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1.0 min: 10% B

      • 1.0-5.0 min: 10-90% B (linear gradient)

      • 5.0-6.0 min: 90% B

      • 6.0-6.1 min: 90-10% B

      • 6.1-8.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions and collision energies for Apatinib and each metabolite.

Quantitative Data

Table 1: Example LC Parameters for Apatinib Analysis

ParameterMethod 1Method 2
Column Zorbax Eclipse XDB C18 (50 x 4.6 mm, 1.8 µm)Kinetex C8 (100 x 2.1 mm, 2.6 µm)
Mobile Phase A 5 mmol/L ammonium acetate with 0.1% formic acid0.2% formic acid and 10 mM ammonium acetate in water
Mobile Phase B AcetonitrileMethanol
Flow Rate Gradient0.2 - 0.4 mL/min (gradient flow)
Run Time 9 min4.5 min
Reference [14][15]

Visualizations

Apatinib_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Apatinib Apatinib M1_1 E-3-hydroxy-apatinib (M1-1) Apatinib->M1_1 Hydroxylation M1_2 Z-3-hydroxy-apatinib (M1-2) Apatinib->M1_2 Hydroxylation M1_6 Apatinib-25-N-oxide (M1-6) Apatinib->M1_6 N-oxidation N_dealkyl N-dealkylation Metabolites Apatinib->N_dealkyl N-dealkylation M9_2 E-3-hydroxy-apatinib -O-glucuronide (M9-2) M1_1->M9_2 Glucuronidation

Caption: Metabolic pathway of Apatinib.

Troubleshooting_Workflow Start Chromatographic Issue Identified Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Resolution Insufficient Resolution? Check_Peak_Shape->Check_Resolution No Adjust_pH Adjust Mobile Phase pH Check_Peak_Shape->Adjust_pH Yes Check_Sensitivity Low Sensitivity? Check_Resolution->Check_Sensitivity No Optimize_Gradient Optimize Gradient Slope Check_Resolution->Optimize_Gradient Yes Improve_Sample_Prep Improve Sample Prep Check_Sensitivity->Improve_Sample_Prep Yes End Problem Resolved Check_Sensitivity->End No Check_Overload Check for Column Overload Adjust_pH->Check_Overload Change_Column Consider Different Column Check_Overload->Change_Column Change_Column->End Change_Organic Change Organic Modifier Optimize_Gradient->Change_Organic Adjust_Temp Adjust Temperature Change_Organic->Adjust_Temp Adjust_Temp->End Use_SIL_IS Use SIL-Internal Standard Improve_Sample_Prep->Use_SIL_IS Dilute_Sample Dilute Sample Use_SIL_IS->Dilute_Sample Dilute_Sample->End

Caption: Troubleshooting workflow for LC gradient refinement.

References

Troubleshooting poor peak shape for E-3-hydroxy-apatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance for E-3-hydroxy-apatinib.

Troubleshooting Poor Peak Shape for E-3-hydroxy-apatinib

Poor peak shape in High-Performance Liquid Chromatography (HPLC) analysis of E-3-hydroxy-apatinib can manifest as peak tailing, fronting, or splitting, leading to inaccurate quantification and reduced resolution. This guide addresses the most common issue, peak tailing, and provides a systematic approach to troubleshooting.

Common Problem: Peak Tailing

Peak tailing is often observed for basic compounds like E-3-hydroxy-apatinib due to secondary interactions with the stationary phase. The primary cause is the interaction of protonated basic functional groups with acidic silanol groups on the surface of silica-based columns.

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Peak Shape Observed (Peak Tailing) check_mobile_phase Step 1: Verify Mobile Phase - Correct pH? - Adequate Buffer Strength? - Freshly Prepared? start->check_mobile_phase adjust_ph Action: Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_mobile_phase->adjust_ph Incorrect pH increase_buffer Action: Increase Buffer Concentration (e.g., 20-50 mM) check_mobile_phase->increase_buffer Low Buffer Strength check_column Step 2: Evaluate Column - Appropriate Column Chemistry? - Column Contamination? - Column Age/Deterioration? check_mobile_phase->check_column Mobile Phase OK adjust_ph->check_column increase_buffer->check_column use_endcapped_column Action: Use End-Capped Column or Column with Alternative Chemistry check_column->use_endcapped_column Inappropriate Chemistry flush_column Action: Flush Column with Strong Solvent check_column->flush_column Contamination Suspected replace_column Action: Replace Column check_column->replace_column Column is Old check_sample Step 3: Examine Sample & Injection - Sample Overload? - Inappropriate Sample Solvent? check_column->check_sample Column OK use_endcapped_column->check_sample flush_column->check_sample replace_column->check_sample reduce_concentration Action: Reduce Sample Concentration or Injection Volume check_sample->reduce_concentration Overload Suspected match_solvent Action: Dissolve Sample in Mobile Phase check_sample->match_solvent Solvent Mismatch end Optimal Peak Shape Achieved check_sample->end Sample/Injection OK reduce_concentration->end match_solvent->end

Caption: A stepwise workflow for troubleshooting poor peak shape in the HPLC analysis of E-3-hydroxy-apatinib.

Frequently Asked Questions (FAQs)

Q1: What are the likely pKa values for E-3-hydroxy-apatinib and why are they important?

A1: E-3-hydroxy-apatinib contains a pyridine ring and an aniline-like secondary amine. The pyridine moiety is expected to have a pKa around 5-6, while the aniline-like amine will have a pKa in the range of 4-5. These pKa values are crucial because they determine the ionization state of the molecule at a given mobile phase pH. To minimize peak tailing caused by interactions with silanol groups, it is recommended to work at a pH at least 2 units below the pKa of the basic functional groups. This ensures that the molecule is fully protonated and interacts less with the stationary phase.

Q2: What is a good starting point for an HPLC method for E-3-hydroxy-apatinib with UV detection?

A2: Based on methods developed for apatinib and its metabolites, a good starting point would be a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate with formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be acidic, ideally between 2.5 and 3.5, to ensure the protonation of the basic nitrogen atoms in the molecule.

Q3: I don't have access to a mass spectrometer. What UV wavelength should I use for detection?

Q4: My peak is still tailing even after adjusting the mobile phase pH. What else can I do?

A4: If adjusting the pH is not sufficient, consider the following:

  • Increase the buffer concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanol groups on the stationary phase.

  • Use a different column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. Consider a column specifically designed for the analysis of basic compounds.

  • Add a mobile phase modifier: Low concentrations (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry and may have a high UV cutoff.

  • Check for extra-column band broadening: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume.

Q5: Can I use methanol instead of acetonitrile as the organic modifier?

A5: Yes, methanol can be used as an alternative to acetonitrile. Methanol has a different selectivity and may provide a better peak shape in some cases. However, it also has a higher viscosity, which will result in higher backpressure. You may need to adjust the flow rate or temperature to compensate for this.

Experimental Protocols

Recommended Initial HPLC Parameters

This protocol provides a starting point for the HPLC analysis of E-3-hydroxy-apatinib. Optimization will likely be required for your specific instrumentation and application.

ParameterRecommended Condition
Column Reversed-phase C18, 2.1-4.6 mm I.D., 50-150 mm length, ≤ 5 µm particle size
Mobile Phase A 10-20 mM Ammonium Acetate or Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient, e.g., 10-90% B over 15-20 minutes
Flow Rate 0.8 - 1.2 mL/min for a 4.6 mm I.D. column (adjust for other column diameters)
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Detector UV/Vis or Diode Array Detector (DAD)
Detection Wavelength Scan for λmax (e.g., 250-320 nm); start with 254 nm or 280 nm as an initial guess
Sample Preparation
  • Standard Solution: Prepare a stock solution of E-3-hydroxy-apatinib in a suitable solvent like methanol or DMSO. Further dilute with the initial mobile phase composition to the desired concentration.

  • Biological Samples: Protein precipitation is a common method for plasma or serum samples. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge. Evaporate the supernatant and reconstitute the residue in the initial mobile phase.

Signaling Pathway and Logical Relationships

Troubleshooting Logic Diagram

This diagram illustrates the logical progression when diagnosing peak shape issues.

Troubleshooting_Logic cluster_0 Initial Observation cluster_1 Primary Causes cluster_2 Corrective Actions cluster_3 Desired Outcome Tailing Peak Tailing Secondary_Interactions Secondary Interactions (Analyte-Silanol) Tailing->Secondary_Interactions Column_Issues Column Issues (Contamination, Voids) Tailing->Column_Issues Method_Parameters Suboptimal Method (pH, Solvent) Tailing->Method_Parameters Optimize_pH Optimize Mobile Phase pH (Lower pH) Secondary_Interactions->Optimize_pH Use_Better_Column Use End-Capped or Specialty Column Secondary_Interactions->Use_Better_Column Clean_Column Flush or Replace Column Column_Issues->Clean_Column Adjust_Method Adjust Buffer Strength or Organic Modifier Method_Parameters->Adjust_Method Good_Peak Symmetrical Peak Shape Optimize_pH->Good_Peak Use_Better_Column->Good_Peak Clean_Column->Good_Peak Adjust_Method->Good_Peak

Caption: A logic diagram illustrating the relationship between the problem, causes, and solutions for poor peak shape.

Best practices for long-term storage of Apatinib metabolite standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage of Apatinib metabolite standards, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended long-term storage condition for solid Apatinib and its metabolite standards?

Q2: How should I store Apatinib metabolite standards once they are dissolved in a solvent?

Once dissolved, the stability of Apatinib and its metabolite standards can be affected by the choice of solvent, concentration, and storage temperature. For short-term storage (24-48 hours), refrigeration at 2-8°C is generally acceptable. For long-term storage, it is recommended to aliquot the solutions into smaller volumes and store them at -80°C to minimize freeze-thaw cycles. The specific stability in various solvents has not been extensively published, so it is advisable to perform your own stability checks.

Q3: What are the best practices for handling Apatinib metabolite standards to ensure their integrity?

To maintain the integrity of your Apatinib metabolite standards, follow these guidelines:

  • Protection from Light: Store all standards, both solid and in solution, in amber vials or protect them from light to prevent photodegradation.

  • Appropriate Containers: Use high-quality, inert containers with secure seals, such as those with PTFE-lined caps, to prevent solvent evaporation and contamination.

  • Minimize Headspace: The volume of the standard solution should be appropriate for the container size to minimize the air-to-liquid ratio, which can affect stability.

  • Avoid Contamination: Use clean, dedicated spatulas and glassware. Never return unused portions of standards to the original container.

  • Equilibration: Before use, allow containers stored at low temperatures to equilibrate to room temperature to prevent condensation from introducing moisture.

Q4: My analytical results for Apatinib metabolites are inconsistent. Could storage be the issue?

Inconsistent analytical results can indeed be a sign of standard degradation. Use the troubleshooting workflow below to diagnose potential storage-related issues. Key indicators of degradation include a decrease in the peak area of the metabolite of interest, the appearance of new, unidentified peaks in your chromatogram, or a shift in retention time.

Troubleshooting Workflow for Standard Stability

G cluster_start Problem Identification cluster_investigation Investigation cluster_action Corrective Actions cluster_outcome Outcome start Inconsistent Analytical Results (e.g., peak area changes, new peaks) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container type? start->check_storage check_handling Review Handling Procedures: - Contamination? - Freeze-thaw cycles? - Solvent evaporation? start->check_handling new_standard Prepare Fresh Standard Solution check_storage->new_standard check_handling->new_standard compare_results Re-analyze and Compare Results new_standard->compare_results resolved Issue Resolved compare_results->resolved Consistent Results not_resolved Issue Persists: Consider other experimental variables compare_results->not_resolved Inconsistent Results implement_bsp Implement Best Storage Practices resolved->implement_bsp

Caption: Troubleshooting workflow for inconsistent analytical results potentially related to Apatinib metabolite standard stability.

Quantitative Data Summary

While specific long-term stability data for Apatinib metabolites are not widely published, the following table summarizes the recommended storage conditions based on the Certificate of Analysis for the parent compound and general best practices for analytical standards.

CompoundFormRecommended Storage TemperatureMaximum Storage Duration
ApatinibPowder-20°C3 years[1]
Apatinib MetabolitesPowder-20°C (Recommended)Not established
Apatinib & MetabolitesIn Solution (Short-term)2-8°C24-48 hours
Apatinib & MetabolitesIn Solution (Long-term)-80°CNot established

Experimental Protocols

Protocol: Short-Term Stability Assessment of Apatinib Metabolite Standards in Solution

This protocol outlines a method to assess the short-term stability of a dissolved Apatinib metabolite standard.

1. Materials:

  • Apatinib metabolite standard (e.g., cis-3-hydroxy-apatinib)

  • High-purity solvent (e.g., DMSO, Methanol, or Acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials with PTFE-lined caps

  • HPLC-UV or LC-MS/MS system

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of the Apatinib metabolite standard and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a working concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Time-Zero Analysis (T=0): Immediately after preparation, analyze the working solution using a validated HPLC or LC-MS/MS method. Record the peak area and retention time. This will serve as the baseline.

  • Storage: Store the remaining working solution in an amber vial at the desired short-term storage temperature (e.g., 4°C).

  • Time-Point Analysis: At specified time points (e.g., 6, 12, 24, and 48 hours), remove an aliquot of the stored solution, allow it to come to room temperature, and analyze it using the same analytical method.

  • Data Analysis: Compare the peak area of the metabolite at each time point to the peak area at T=0. A deviation of more than a pre-defined percentage (e.g., ±15%) may indicate instability.

Note: This protocol can be adapted for long-term stability studies by extending the time points and using appropriate storage conditions (e.g., -20°C or -80°C).

A study on the simultaneous determination of Apatinib and its four major metabolites (cis-3-hydroxy-apatinib, trans-3-hydroxy-apatinib, apatinib-25-N-oxide, and cis-3-hydroxy-apatinib-O-glucuronide) in human plasma provides insights into their analytical behavior, which can be useful when developing stability-indicating methods.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for E-3-hydroxy-apatinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of E-3-hydroxy-apatinib, a major metabolite of the antiangiogenic agent apatinib. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.

Data Presentation: Performance Comparison

The following tables summarize the quantitative validation parameters for two distinct analytical methods. Table 1 details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of apatinib and its four major metabolites, including trans-3-hydroxy-apatinib (E-3-hydroxy-apatinib). Table 2 presents data for an alternative method, a two-dimensional liquid chromatography (2D-LC) approach, validated for the parent drug, apatinib. This comparison provides insight into the performance of different analytical strategies.

Table 1: Validation Summary for E-3-hydroxy-apatinib via LC-MS/MS [1]

Validation ParameterPerformance Metric
Linearity Range3.00 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)3.00 ng/mL
Intra-assay Precision (%RSD)< 11.3%
Inter-assay Precision (%RSD)< 13.8%
Accuracy (%RE)-5.8% to 3.3%

Table 2: Validation Summary for Apatinib via 2D-LC [2]

Validation ParameterPerformance Metric
Linearity Range15.27 - 1491.48 ng/mL
AccuracyWithin ±2.23%
Imprecision (Intra-day and Inter-day)< 10.22%
Recovery97.45% - 108.92%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: LC-MS/MS for E-3-hydroxy-apatinib[1]
  • Sample Preparation: Protein precipitation is employed. Acetonitrile is used as the precipitation solvent.

  • Chromatography:

    • Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 μm, Agilent).

    • Mobile Phase: A gradient elution using acetonitrile and 5 mmol/L ammonium acetate with 0.1% formic acid.

    • Total Run Time: 9 minutes.

  • Detection:

    • Instrument: Mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Mode: Multiple Reaction Monitoring (MRM).

Method 2: 2D-LC for Apatinib[2]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography:

    • First Dimension Mobile Phase: Acetonitrile:methanol:25 mmol·L ammonium phosphate (25:25:50, V/V/V), pH adjusted to 7.2 with phosphoric acid.

    • Second Dimension Mobile Phase: Acetonitrile:10 mmol·L ammonium phosphate (28:72, V/V), pH adjusted to 3.7 with phosphoric acid.

    • Injection Volume: 500 μL.

  • Detection:

    • Detector: UV detector.

    • Wavelength: 340 nm.

    • Detector Cell Temperature: 40°C.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures described.

cluster_prep Sample Preparation cluster_chrom LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip lc Zorbax Eclipse XDB C18 Column Gradient Elution precip->lc ms ESI-MS/MS Detection (Positive Ion MRM) lc->ms quant Quantification ms->quant

Caption: Workflow for LC-MS/MS analysis of E-3-hydroxy-apatinib.

cluster_prep Sample Preparation cluster_chrom 2D-LC Analysis cluster_data Data Processing start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip lc1 First Dimension LC (pH 7.2) precip->lc1 lc2 Second Dimension LC (pH 3.7) lc1->lc2 uv UV Detection (340 nm) lc2->uv quant Quantification uv->quant

Caption: Workflow for 2D-LC analysis of apatinib.

References

A Comparative Pharmacological Guide: Apatinib vs. Sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, both Apatinib and Sunitinib have emerged as significant oral tyrosine kinase inhibitors (TKIs) that primarily exert their anti-cancer effects by disrupting tumor angiogenesis. While both drugs target the vascular endothelial growth factor receptor (VEGFR) signaling pathway, their pharmacological profiles exhibit key differences in selectivity, potency, and clinical applications. This guide provides a detailed comparison of Apatinib and Sunitinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Kinase Selectivity

Apatinib is a highly selective VEGFR-2 inhibitor, demonstrating potent activity against this key mediator of angiogenesis.[1][2][3] It also exhibits milder inhibitory effects on c-Kit and c-SRC tyrosine kinases.[1][2] In contrast, Sunitinib is a multi-targeted TKI that inhibits a broader range of receptor tyrosine kinases (RTKs).[4][5][6] Its targets include all VEGFRs (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase-3 (FLT3), and the glial cell-line derived neurotrophic factor receptor (RET).[4][7] This broader activity profile contributes to its efficacy in various tumor types but may also be associated with a different side-effect profile.

The differential selectivity is evident in their half-maximal inhibitory concentrations (IC50) against various kinases.

Kinase TargetApatinib IC50 (nM)Sunitinib IC50 (nM)
VEGFR-2 1[8]5[4]
c-Kit 429[8]-
c-Src 530[8]-
PDGFRβ -2[9]
FLT3 -30-250[9]
Ret 13[8]-

Signaling Pathway Inhibition

Both Apatinib and Sunitinib inhibit the VEGFR-2 signaling cascade, which is crucial for tumor angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways such as PI3K/AKT/mTOR and RAS/MAPK. This leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, both drugs prevent these downstream effects. Sunitinib's action on other RTKs, such as PDGFR, further disrupts tumor growth and angiogenesis.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFR Apatinib Apatinib Apatinib->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFR AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR and PDGFR signaling pathways inhibited by Apatinib and Sunitinib.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the anti-tumor efficacy of both Apatinib and Sunitinib across various cancer models.

In Vitro Cell Proliferation:

Cell LineCancer TypeApatinib IC50 (µM)Sunitinib IC50 (µM)
HUVEC EndothelialNot specified (potent inhibition)0.04[9]
MCF-7 Breast Cancer->10
HepG2 Liver Cancer-2.23[9]

In Vivo Tumor Growth Inhibition:

DrugDoseTumor ModelTumor Growth InhibitionReference
Apatinib 150 mg/kgPancreatic Neuroendocrine Tumor (PNET)Comparable to Sunitinib (40 mg/kg)[4]
Apatinib Not specifiedNasopharyngeal Carcinoma (CNE-2 xenograft)Significant inhibition[7]
Sunitinib 20, 40, 80 mg/kgRenal Cell Carcinoma (ACHN xenograft)Dose-dependent inhibition and regression[6]
Sunitinib 20, 30, 40 mg/kgNeuroblastoma (SK-N-BE(2) xenograft)Dose-dependent inhibition[11]

Pharmacokinetic Profiles

Apatinib and Sunitinib exhibit distinct pharmacokinetic properties that influence their dosing schedules and potential for drug-drug interactions.

ParameterApatinibSunitinib
Metabolism -Primarily by CYP3A4 to an active metabolite (SU012662)[4][12]
Half-life (t1/2) ~9 hours[13]-
Cmax (ng/mL) 926 - 4625 (at 750 mg)[13]4.21 (at 12.5 mg)[14]
AUC0-t (ng*h/mL) -228.03 (at 12.5 mg)[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the pharmacological comparison of Apatinib and Sunitinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds (Apatinib, Sunitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of Apatinib and Sunitinib in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminometer.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (CCK-8) Assay

This colorimetric assay measures cell viability and proliferation.

  • Reagents and Materials : Human umbilical vein endothelial cells (HUVECs), cell culture medium, fetal bovine serum (FBS), Apatinib, Sunitinib, and Cell Counting Kit-8 (CCK-8) solution.

  • Procedure :

    • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Apatinib or Sunitinib for 72 hours.

    • Add CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of compounds in a living organism.

  • Animal Model : Athymic nude mice.

  • Cell Line : A human cancer cell line known to express VEGFR-2 (e.g., gastric or renal cancer cells).

  • Procedure :

    • Subcutaneously inject the cancer cells into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer Apatinib or Sunitinib orally via gavage daily at predetermined doses. The control group receives the vehicle.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).

  • Data Analysis : Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison KinaseAssay Kinase Inhibition Assay (IC50 Determination) Selectivity Kinase Selectivity Profile KinaseAssay->Selectivity CellAssay Cell-Based Assays (Proliferation, Migration) Efficacy Comparative Efficacy CellAssay->Efficacy Xenograft Xenograft Model (Tumor Growth Inhibition) Xenograft->Efficacy PK Pharmacokinetics (Cmax, AUC, t1/2) Safety Safety & Toxicity Profile PK->Safety Conclusion Conclusion Efficacy->Conclusion Overall Pharmacological Profile Selectivity->Conclusion Overall Pharmacological Profile Safety->Conclusion Overall Pharmacological Profile

Caption: Experimental workflow for the comparative pharmacology of TKIs.

Conclusion

Apatinib and Sunitinib are both effective anti-angiogenic agents that target the VEGFR-2 pathway. Apatinib's high selectivity for VEGFR-2 may offer a more focused therapeutic approach, while Sunitinib's multi-targeted nature provides a broader spectrum of anti-tumor activity. The choice between these agents in a clinical or research setting will depend on the specific cancer type, its underlying molecular drivers, and the desired balance between efficacy and potential off-target effects. The experimental data and protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel tyrosine kinase inhibitors.

References

Unveiling the Clinical Significance of Apatinib Metabolite M1-1 Plasma Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Apatinib, a potent oral tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity by selectively targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). Upon administration, Apatinib undergoes extensive metabolism, giving rise to several metabolites. Among these, the E-3-hydroxy-apatinib metabolite, designated as M1-1, has garnered considerable attention due to its pharmacological activity and substantial presence in systemic circulation. This guide provides a comprehensive comparison of Apatinib and its metabolite M1-1, focusing on their plasma levels, clinical relevance, and the methodologies for their quantification, to aid researchers and drug development professionals in understanding their intricate relationship and potential for therapeutic drug monitoring.

Comparative Pharmacokinetics and Pharmacodynamics of Apatinib and its Metabolites

Apatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 playing a major role, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[1][2] This biotransformation results in the formation of several metabolites, including the pharmacologically active M1-1 (E-3-hydroxy-apatinib) and M1-2 (Z-3-hydroxy-apatinib), as well as the inactive M9-2 (E-3-hydroxy-apatinib-O-glucuronide).[1][2]

The steady-state plasma exposure of M1-1 is approximately 56% of that of the parent drug, Apatinib, highlighting its significant presence in the bloodstream.[1][2] More importantly, M1-1 contributes to the overall pharmacological effect of the drug, with its activity estimated to be between 5.42% and 19.3% of that of Apatinib.[1][2] In contrast, the contribution of another active metabolite, M1-2, is less than 1%.[1][2] The major circulating metabolite, M9-2, is pharmacologically inactive.[1][2]

CompoundSteady-State Exposure (as % of Apatinib)Pharmacological Activity Contribution (as % of Apatinib)
Apatinib 100%100%
M1-1 (E-3-hydroxy-apatinib) 56%5.42% - 19.3%
M1-2 (Z-3-hydroxy-apatinib) 22%< 1%
M1-6 (Apatinib-25-N-oxide) 32%< 1%
M9-2 (E-3-hydroxy-apatinib-O-glucuronide) 125%Inactive

Clinical Relevance of Apatinib and M1-1 Plasma Levels

Therapeutic drug monitoring (TDM) of tyrosine kinase inhibitors is an emerging strategy to optimize treatment efficacy and minimize toxicity.[3][4] Studies have suggested a correlation between the plasma concentrations of Apatinib and clinical outcomes in patients with solid tumors.[5] Higher trough concentrations of Apatinib have been associated with improved clinical efficacy.[5]

Furthermore, research indicates a potential link between the plasma exposure of both Apatinib and its active metabolite M1-1 and the incidence of high-grade adverse events in patients with non-small cell lung cancer (NSCLC).[6] This suggests that monitoring the levels of both the parent drug and its active metabolite could be crucial for managing treatment-related toxicities.

Study FocusKey FindingsClinical Implication
Apatinib Plasma Concentration and Efficacy [5]Higher median trough concentrations of Apatinib were significantly associated with better clinical responses (Complete Response, Partial Response, and Stable Disease with tumor shrinkage) in patients with solid tumors.Monitoring Apatinib trough levels could help in predicting and optimizing therapeutic outcomes.
Apatinib and M1-1 Exposure and Toxicity in NSCLC [6]Higher plasma exposures of both Apatinib and M1-1 were associated with high-grade anti-angiogenetic toxicities, including hypertension, proteinuria, and hand-foot syndrome.Simultaneous monitoring of Apatinib and M1-1 may aid in the early detection and management of adverse drug reactions.

Experimental Protocols for Quantification of Apatinib and M1-1 in Plasma

Accurate and reliable quantification of Apatinib and its metabolites in plasma is essential for pharmacokinetic studies and clinical monitoring. The most widely used method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation

A common and straightforward method for plasma sample preparation is protein precipitation.

  • To a 100 µL plasma sample, add 300 µL of acetonitrile (containing an internal standard, e.g., vatalanib) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The separation and detection of Apatinib and its metabolites are typically performed using a UPLC system coupled with a tandem mass spectrometer.

  • Chromatographic Column: A C18 column (e.g., Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 µm) is commonly used for separation.[7]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous solution of ammonium acetate with formic acid is often employed.[7]

  • Mass Spectrometry: Detection is carried out in the positive ion electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Apatinib and M1-1 are monitored for quantification.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Apatinib_Metabolism Apatinib Apatinib M1_1 M1-1 (E-3-hydroxy-apatinib) (Active) Apatinib->M1_1 CYP3A4/5 M1_2 M1-2 (Z-3-hydroxy-apatinib) (Active) Apatinib->M1_2 CYP3A4/5 Other_Metabolites Other Metabolites Apatinib->Other_Metabolites CYP enzymes M9_2 M9-2 (E-3-hydroxy-apatinib-O-glucuronide) (Inactive) M1_1->M9_2 UGT2B7

Caption: Metabolic pathway of Apatinib to its major metabolites.

TDM_Workflow start Patient on Apatinib Therapy blood_draw Collect Plasma Sample (Trough Concentration) start->blood_draw sample_prep Sample Preparation (Protein Precipitation) blood_draw->sample_prep analysis UPLC-MS/MS Analysis (Quantify Apatinib & M1-1) sample_prep->analysis data_interpretation Interpret Plasma Levels (Compare to Thresholds) analysis->data_interpretation decision Clinical Decision data_interpretation->decision dose_adjustment Dose Adjustment or Adverse Event Management decision->dose_adjustment Sub-therapeutic or High-risk of Toxicity continue_monitoring Continue Routine Monitoring decision->continue_monitoring Therapeutic Range

Caption: Workflow for Therapeutic Drug Monitoring of Apatinib.

Conclusion

The plasma levels of the Apatinib metabolite M1-1 hold significant clinical relevance due to its pharmacological activity and substantial systemic exposure. While Apatinib remains the primary contributor to the overall therapeutic effect, the contribution of M1-1 is not negligible and may play a role in both efficacy and toxicity. Therefore, a comprehensive understanding of the pharmacokinetics of both Apatinib and M1-1 is crucial for optimizing treatment strategies. The development and application of robust analytical methods for their simultaneous quantification in plasma will be instrumental in advancing the therapeutic drug monitoring of Apatinib, ultimately leading to improved patient outcomes. Further prospective studies are warranted to establish definitive therapeutic ranges for both Apatinib and M1-1 and to fully elucidate their combined role in clinical response and adverse event profiles.

References

Apatinib Exposure and Clinical Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Apatinib, a potent oral tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptor 2 (VEGFR-2), has demonstrated significant anti-tumor activity across a range of solid tumors. This guide provides a comprehensive comparison of Apatinib's exposure-efficacy relationship with alternative treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While the primary pharmacological activity is attributed to the parent drug, Apatinib, its metabolite, M1-1 (E-3-hydroxy-apatinib), contributes to a lesser extent, estimated to be between 5.42% and 19.3% of the parent drug's activity. However, direct clinical data explicitly correlating the exposure of the M1-1 metabolite with clinical efficacy endpoints such as Progression-Free Survival (PFS) and Overall Survival (OS) is not extensively available in the current body of published research. Therefore, this guide will focus on the well-documented correlation between the exposure to the parent drug, Apatinib, and its clinical outcomes, alongside a comparison with alternative therapeutic strategies.

I. Apatinib Exposure and Clinical Efficacy in Advanced Gastric Cancer

Apatinib has been extensively studied in advanced or metastatic gastric cancer, often as a third-line or subsequent treatment. Clinical trials have established a positive correlation between Apatinib dose exposure and clinical efficacy.

Table 1: Apatinib Dose, Exposure, and Clinical Outcomes in Advanced Gastric Cancer
DosageMedian PFS (months)Median OS (months)Objective Response Rate (ORR)Disease Control Rate (DCR)Key Adverse Events (Grade ≥3)Reference
850 mg once daily2.66.5--Hand-foot syndrome, proteinuria, hypertension[1]
500 mg once daily2.75.84.4%35.8%Hypertension, proteinuria, decreased white blood cell count[2]
250 mg once daily5.859.60--Lower incidence of grade 3-4 adverse reactions compared to 500 mg[3]

Experimental Protocol: Phase III Clinical Trial of Apatinib in Advanced Gastric Cancer

A randomized, double-blind, placebo-controlled Phase III study evaluated the efficacy and safety of Apatinib in patients with advanced or metastatic gastric adenocarcinoma who had failed at least two prior lines of chemotherapy.

  • Patient Population: Patients with histologically confirmed advanced or metastatic gastric adenocarcinoma, ECOG performance status of 0-1.

  • Treatment Arms:

    • Apatinib (850 mg orally, once daily)

    • Placebo

  • Primary Endpoint: Overall Survival (OS)

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

  • Efficacy Evaluation: Tumor assessments were performed every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[1]

II. Comparison with Alternative Treatments for Advanced Gastric Cancer

For patients with advanced gastric cancer who have progressed on first-line chemotherapy, several treatment options exist. The choice of therapy depends on factors such as the line of treatment, biomarker status (e.g., HER2, PD-L1), and patient performance status.

Table 2: Comparison of Apatinib with Other Second- and Third-Line Therapies for Advanced Gastric Cancer
TreatmentMechanism of ActionMedian PFS (months)Median OS (months)Key Adverse Events (Grade ≥3)
Apatinib VEGFR-2 inhibitor2.6 - 5.855.8 - 9.60Hypertension, proteinuria, hand-foot syndrome
Ramucirumab + Paclitaxel VEGFR-2 antibody + Chemotherapy4.49.6Neutropenia, leukopenia, hypertension
Trastuzumab Deruxtecan (for HER2+) Antibody-drug conjugate5.612.5Neutropenia, anemia, nausea
Nivolumab (for PD-L1+) PD-1 inhibitor1.55.3Fatigue, rash, diarrhea
Irinotecan or Docetaxel Chemotherapy2.3 - 3.65.8 - 7.5Neutropenia, diarrhea, fatigue

III. Apatinib Signaling and Metabolism

Apatinib primarily exerts its anti-angiogenic effect by selectively inhibiting VEGFR-2. The metabolism of Apatinib is mainly carried out by cytochrome P450 enzymes in the liver.

Apatinib_Metabolism_and_Signaling cluster_signaling VEGFR-2 Signaling Pathway cluster_metabolism Apatinib Metabolism VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLC->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Apatinib_node Apatinib Apatinib_node->VEGFR2 Inhibition Apatinib_met Apatinib M1_1 M1-1 (E-3-hydroxy-apatinib) (Active) Apatinib_met->M1_1 CYP3A4/5, CYP2D6, CYP2C9, CYP2E1 M1_2 M1-2 (Z-3-hydroxy-apatinib) Apatinib_met->M1_2 CYP3A4/5, CYP2D6, CYP2C9, CYP2E1 M1_6 M1-6 (Apatinib-N-oxide) Apatinib_met->M1_6 CYP3A4/5, CYP2D6, CYP2C9, CYP2E1 Other Other Metabolites Apatinib_met->Other CYP3A4/5, CYP2D6, CYP2C9, CYP2E1 Excretion Excretion (Feces, Urine) M1_1->Excretion M1_2->Excretion M1_6->Excretion Other->Excretion

Apatinib's mechanism of action and metabolic pathway.

IV. Experimental Workflow for Pharmacokinetic Analysis

The pharmacokinetic properties of Apatinib and its metabolites are typically characterized through clinical trials involving blood sample collection at various time points.

PK_Workflow cluster_0 Patient Enrollment & Dosing cluster_1 Sample Collection & Processing cluster_2 Bioanalysis cluster_3 Data Analysis p1 Patient Recruitment (e.g., Advanced Gastric Cancer) p2 Informed Consent p1->p2 p3 Oral Administration of Apatinib (e.g., 500 mg once daily) p2->p3 s1 Serial Blood Sampling (pre-dose, 0.5, 1, 2, 4, 8, 12, 24h post-dose) p3->s1 s2 Plasma Separation (Centrifugation) s1->s2 s3 Sample Storage (-80°C) s2->s3 b1 LC-MS/MS Analysis (Quantification of Apatinib and M1-1) s3->b1 d1 Pharmacokinetic Modeling (e.g., Non-compartmental analysis) b1->d1 d2 Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) d1->d2 d3 Exposure-Efficacy Correlation Analysis (PK parameters vs. PFS/OS) d2->d3

A typical workflow for a pharmacokinetic study of Apatinib.

V. Conclusion

The clinical efficacy of Apatinib in advanced solid tumors, particularly gastric cancer, is positively correlated with drug exposure. While the M1-1 metabolite possesses some pharmacological activity, the parent compound, Apatinib, is the primary driver of the therapeutic effect. The choice between Apatinib and other systemic therapies should be guided by the line of treatment, patient characteristics, and biomarker status. Further research is warranted to elucidate the precise contribution of the M1-1 metabolite to the overall clinical efficacy and to explore its potential as a biomarker for treatment response.

References

Navigating Apatinib Metabolite Detection: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of Apatinib, the specificity of immunoassays is paramount. This guide provides a comparative framework for assessing the cross-reactivity of Apatinib metabolite immunoassays, ensuring accurate quantification of the parent drug without interference from its metabolic byproducts.

Apatinib, a potent VEGFR-2 inhibitor, undergoes extensive metabolism in the body, leading to a variety of metabolites.[1] The development of reliable immunoassays for therapeutic drug monitoring and pharmacokinetic analysis hinges on the antibody's ability to distinguish between Apatinib and its structurally similar metabolites. This guide outlines a detailed experimental protocol for evaluating this cross-reactivity and presents a model for data interpretation.

Understanding Apatinib's Metabolic Landscape

The primary metabolic pathways for Apatinib include hydroxylation, N-dealkylation, N-oxidation, and glucuronidation. Key metabolites that have been identified include:

  • M1-1: cis-3-hydroxy-apatinib

  • M1-2: trans-3-hydroxy-apatinib

  • M1-6: apatinib-25-N-oxide

  • M9-2: cis-3-hydroxy-apatinib-O-glucuronide

The structural similarities between these metabolites and the parent Apatinib molecule present a significant challenge for immunoassay specificity.

Comparative Analysis of Cross-Reactivity

A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a common format for the quantification of small molecules like Apatinib. In this format, free Apatinib in a sample competes with a labeled Apatinib conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of Apatinib in the sample.

To assess the cross-reactivity of an Apatinib immunoassay, the IC50 (half-maximal inhibitory concentration) of the parent drug is compared to the IC50 of each major metabolite. The IC50 represents the concentration of the analyte that causes a 50% reduction in the maximum signal.

Cross-Reactivity (%) = (IC50 of Apatinib / IC50 of Metabolite) x 100

The following table presents hypothetical cross-reactivity data for two different monoclonal antibody-based Apatinib immunoassays.

AnalyteImmunoassay A (Hypothetical)Immunoassay B (Hypothetical)
Apatinib IC50: 15 ng/mL IC50: 12 ng/mL
Cross-Reactivity: 100% Cross-Reactivity: 100%
M1-1 (cis-3-hydroxy-apatinib) IC50: 300 ng/mLIC50: 1200 ng/mL
Cross-Reactivity: 5%Cross-Reactivity: 1%
M1-2 (trans-3-hydroxy-apatinib) IC50: 450 ng/mLIC50: 1500 ng/mL
Cross-Reactivity: 3.3%Cross-Reactivity: 0.8%
M1-6 (apatinib-25-N-oxide) IC50: 750 ng/mLIC50: 2400 ng/mL
Cross-Reactivity: 2%Cross-Reactivity: 0.5%
M9-2 (cis-3-hydroxy-apatinib-O-glucuronide) IC50: >3000 ng/mLIC50: >3000 ng/mL
Cross-Reactivity: <0.5%Cross-Reactivity: <0.4%

Interpretation: Immunoassay B demonstrates superior specificity compared to Immunoassay A, with significantly lower cross-reactivity for the major metabolites. This indicates that Immunoassay B would provide a more accurate quantification of the parent Apatinib drug in biological samples containing these metabolites.

Apatinib's Mechanism of Action: The VEGFR-2 Signaling Pathway

Apatinib primarily functions by inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2][3] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, Apatinib prevents its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] This disruption of the signaling pathway ultimately inhibits endothelial cell proliferation, migration, and the formation of new blood vessels that are crucial for tumor growth.[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Migration, Survival) mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Apatinib Apatinib Apatinib->VEGFR2 Inhibits (ATP binding)

Apatinib inhibits VEGFR-2 signaling.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of an Apatinib immunoassay.

Materials:

  • 96-well microtiter plates

  • Apatinib standard

  • Apatinib metabolites (M1-1, M1-2, M1-6, M9-2)

  • Anti-Apatinib monoclonal antibody

  • Apatinib-HRP (Horseradish Peroxidase) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Experimental Workflow:

G start Start coat Coat plate with anti-Apatinib antibody start->coat wash1 Wash coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash block->wash2 add_samples Add standards (Apatinib) or metabolites wash2->add_samples add_conjugate Add Apatinib-HRP conjugate add_samples->add_conjugate incubate Incubate add_conjugate->incubate wash3 Wash incubate->wash3 add_substrate Add TMB substrate wash3->add_substrate incubate_dev Incubate for color development add_substrate->incubate_dev stop Add stop solution incubate_dev->stop read Read absorbance at 450 nm stop->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Competitive ELISA workflow.

Procedure:

  • Coating: Dilute the anti-Apatinib monoclonal antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the Apatinib standard and each metabolite in an appropriate buffer.

    • Add 50 µL of the standard or metabolite dilutions to the wells.

    • Add 50 µL of the diluted Apatinib-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for Apatinib and each metabolite.

    • Determine the IC50 value for each analyte from the respective dose-response curves.

    • Calculate the percent cross-reactivity for each metabolite using the formula provided above.

By adhering to a rigorous and standardized protocol, researchers can confidently assess the cross-reactivity of their Apatinib immunoassays, leading to more accurate and reliable data in their drug development and clinical research endeavors.

References

A Comparative Guide to Apatinib M1-1 Quantification Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of Apatinib M1-1, a major active metabolite of the anti-angiogenic drug Apatinib. While direct inter-laboratory comparison data for Apatinib M1-1 quantification is not publicly available, this document synthesizes information from published bioanalytical methods to offer a valuable resource for researchers in this field. The guide details experimental protocols, presents key performance data from various studies, and visualizes the metabolic pathway of Apatinib and a typical analytical workflow.

Apatinib Metabolism and the Role of M1-1

Apatinib is a tyrosine kinase inhibitor that primarily targets VEGFR-2, playing a crucial role in inhibiting angiogenesis in tumors.[1][2] The drug undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 enzymes CYP3A4/5, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[3][4][5][6] One of the primary biotransformation routes is hydroxylation, leading to the formation of the active metabolite E-3-hydroxy-apatinib, also known as M1-1.[3]

The steady-state exposure of M1-1 is significant, reaching approximately 56% of the parent drug's exposure.[3][7] Furthermore, M1-1 contributes to the overall pharmacological activity of Apatinib, with its activity index valued at 5.42% to 19.3% of the parent drug.[3][5][7] This underscores the importance of accurate M1-1 quantification in pharmacokinetic and pharmacodynamic studies.

Below is a diagram illustrating the metabolic pathway of Apatinib.

Apatinib Apatinib M1_1 M1-1 (E-3-hydroxy-apatinib) Apatinib->M1_1 CYP3A4/5 M1_2 M1-2 (Z-3-hydroxy-apatinib) Apatinib->M1_2 CYP3A4/5 M1_6 M1-6 (Apatinib-25-N-oxide) Apatinib->M1_6 Other_Metabolites Other Metabolites Apatinib->Other_Metabolites CYP2D6, CYP2C9, CYP2E1 Excretion Excretion M1_1->Excretion M1_2->Excretion M1_6->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Apatinib.

Comparison of Apatinib M1-1 Quantification Methods

The most common method for the quantification of Apatinib and its metabolites, including M1-1, in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity. The following tables summarize the key parameters of published UPLC-MS/MS methods from different studies.

Table 1: Sample Preparation and Chromatographic Conditions

ParameterMethod AMethod B
Biological Matrix Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction
Chromatography UPLCUPLC
Column Hypersil GOLD aQ C18Not Specified
Mobile Phase 5 mmol/l ammonium acetate with 0.1% formic acid:acetonitrile (20:80, v/v)Not Specified
Flow Rate Not SpecifiedNot Specified
Run Time 2 minutesNot Specified

Table 2: Mass Spectrometry and Method Performance

ParameterMethod AMethod B
Detection Tandem Mass SpectrometryTandem Mass Spectrometry
Ionization Mode Not SpecifiedNot Specified
Linear Range 1.00–1000 ng/mlNot Specified
LLOQ 1.00 ng/mlNot Specified
Inter-assay Precision < ±15%Not Specified
Inter-assay Accuracy < ±15%Not Specified

Note: "Not Specified" indicates that the information was not available in the reviewed public documents.

Experimental Protocols

A detailed experimental protocol for a representative UPLC-MS/MS method for the simultaneous determination of Apatinib and its three active metabolites in human plasma is described by Ding et al. and referenced in a later study.[8]

Sample Preparation (Liquid-Liquid Extraction)[8]
  • Aliquots of human plasma samples are obtained.

  • An internal standard is added.

  • Liquid-liquid extraction is performed to separate the analytes from the plasma matrix.

UPLC-MS/MS Analysis[8]
  • The extracted samples are injected into the UPLC system.

  • Chromatographic separation is achieved on a Hypersil GOLD™ aQ C18 Polar Endcapped LC column (50 × 2.1 mm, 1.9 μm).[8]

  • The mobile phase consists of 5 mmol/l ammonium acetate with 0.1% formic acid:acetonitrile (20:80, v/v).[8]

  • The analytes are detected using a tandem mass spectrometer.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Apatinib M1-1 in a research or clinical setting.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (e.g., LLE) Sample_Storage->Sample_Prep LC_MS_Analysis UPLC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: Experimental workflow for Apatinib M1-1 quantification.

Conclusion

Accurate and precise quantification of Apatinib M1-1 is critical for understanding the overall pharmacology of Apatinib. While a formal inter-laboratory comparison study has not been identified in the public domain, the available literature indicates that UPLC-MS/MS methods are well-established for this purpose. The data presented in this guide, compiled from various sources, provides a useful baseline for researchers developing and validating their own analytical methods for Apatinib M1-1 quantification. Adherence to established bioanalytical method validation guidelines is essential to ensure the reliability of the data generated.[9][10][11]

References

Head-to-head comparison of different extraction techniques for M1-1

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Extraction of Influenza A Virus Matrix Protein 1 (M1)

For researchers, scientists, and drug development professionals engaged in influenza virus research, the efficient extraction and purification of the Matrix Protein 1 (M1) is a critical first step for a multitude of downstream applications, including structural studies, antiviral screening, and vaccine development. This guide provides a head-to-head comparison of common M1 extraction techniques from various expression systems, supported by experimental data and detailed protocols.

Head-to-Head Comparison of M1 Extraction Techniques

The choice of an expression system is fundamental to the successful extraction and purification of recombinant M1 protein. The most commonly utilized systems are Escherichia coli, insect cells (using the baculovirus expression vector system, BEVS), and mammalian cells. Each system presents a unique set of advantages and challenges in terms of yield, purity, post-translational modifications, and cost.

Data Summary of M1 Protein Extraction and Purification from Different Expression Systems

Expression SystemExtraction MethodPurification Method(s)Reported YieldReported PurityKey Considerations
E. coli Sonication / Cell Lysis BufferNi-NTA Affinity Chromatography, Ion-Exchange Chromatography~5-15 mg/L of culture[1]>95%[1]High yield, cost-effective, but protein may be in inclusion bodies requiring solubilization and refolding. Lacks post-translational modifications.
Insect Cells (BEVS) Cell Lysis BufferSucrose Density Gradient Centrifugation, Affinity ChromatographyVariable, but generally lower than E. coliHighProduces soluble protein with some post-translational modifications similar to those in mammalian cells.[2][3][4]
Mammalian Cells Cell Lysis / Supernatant CollectionImmobilized Metal Affinity Chromatography (IMAC)Variable, often lower than E. coliHigh, with consistent yields[5]Provides the most authentic protein with native post-translational modifications and glycosylation, crucial for functional and immunological studies.[5]

Experimental Protocols

Below are detailed methodologies for the extraction and purification of recombinant M1 protein from the most common expression systems.

Protocol 1: Extraction and Purification of His-tagged M1 from E. coli

This protocol is adapted from methodologies described for the expression of recombinant influenza proteins in E. coli.[1][6]

1. Cell Lysis:

  • Resuspend cell pellets from a 1L culture in 40 mL of lysis buffer (50 mM sodium phosphate, 500 mM sodium chloride, 20 mM imidazole, 1 mM PMSF, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 13,000 x g for 30 minutes to pellet cell debris and insoluble proteins.

  • Filter the supernatant containing the soluble M1 protein through a 0.45 µm syringe filter.

2. Affinity Purification (Ni-NTA):

  • Equilibrate a HisTrap HP 1 mL column (GE Healthcare) with 5 mL of binding buffer (50 mM sodium phosphate, 500 mM sodium chloride, 20 mM imidazole, pH 8.0).

  • Load the filtered supernatant onto the column at a flow rate of 1 mL/min.

  • Wash the column with 20 mL of binding buffer to remove unbound proteins.

  • Elute the His-tagged M1 protein with 10 mL of elution buffer (50 mM sodium phosphate, 500 mM sodium chloride, 500 mM imidazole, pH 7.8).

3. Purity and Concentration Assessment:

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Determine the protein concentration using a Bradford or Lowry assay.

Protocol 2: Production and Extraction of M1 from Insect Cells (BEVS)

This protocol is based on the production of influenza virus-like particles (VLPs) in insect cells.[2]

1. Cell Culture and Infection:

  • Culture Spodoptera frugiperda (Sf9) cells in a suitable medium.

  • Co-infect the cells with recombinant baculoviruses expressing M1 and a desired surface antigen (e.g., Hemagglutinin).

2. Harvesting and Lysis:

  • Harvest the cells 72 hours post-infection.

  • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).

3. Purification by Sucrose Density Gradient Centrifugation:

  • Pellet the cell lysate by centrifugation at 10,000 rpm for 20 minutes at 4°C.

  • Resuspend the pellet in PBS and load it onto a 10% to 40% (w/w) continuous sucrose density gradient.

  • Centrifuge at 55,000 rpm for 1.5 hours at 4°C.

  • Collect fractions from the bottom of the tube and analyze by SDS-PAGE and Western blotting to identify fractions containing M1.

Protocol 3: Expression and Purification of M1 from Mammalian Cells

This protocol is adapted from methods for producing recombinant influenza glycoproteins in mammalian cells.[5]

1. Transient Transfection:

  • Culture EXPI293F™ cells in suspension.

  • Transfect the cells with a plasmid encoding His-tagged M1 using a suitable transfection reagent.

2. Protein Harvest:

  • Harvest the cell culture supernatant containing the secreted M1 protein 7 days post-transfection or when cell viability drops below 60%.

3. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate an IMAC column with a suitable buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column to remove non-specifically bound proteins.

  • Elute the His-tagged M1 protein using a buffer containing 250 mM imidazole.

  • Concentrate and dialyze the eluted protein against PBS.

Signaling Pathways and Functional Relationships of M1 Protein

The influenza A virus M1 protein is a multifunctional protein that plays a central role in the viral life cycle.[7][8] It is involved in key processes from viral entry to budding of new virions.

M1_Lifecycle cluster_entry Viral Entry & Uncoating cluster_replication Replication & Transcription cluster_assembly Assembly & Budding Uncoating Uncoating vRNPs_to_Nucleus vRNPs transported to Nucleus Uncoating->vRNPs_to_Nucleus M1 dissociates M1_synthesis M1 Synthesis (Cytoplasm) M1_to_Nucleus M1 imported to Nucleus M1_synthesis->M1_to_Nucleus Transcription_Regulation Inhibition of viral transcription M1_to_Nucleus->Transcription_Regulation vRNP_Export vRNP Export to Cytoplasm M1_to_Nucleus->vRNP_Export Binds to vRNPs M1_at_Membrane M1 associates with plasma membrane vRNP_Export->M1_at_Membrane Virion_Assembly Virion Assembly M1_at_Membrane->Virion_Assembly Recruits vRNPs Budding Budding of new virion Virion_Assembly->Budding

Role of M1 in the Influenza Virus Life Cycle.

Recent studies have also revealed that extracellular M1 can act as a pathogenic factor by triggering inflammatory responses and apoptosis in host cells through the Toll-like receptor 4 (TLR4) signaling pathway.[9]

M1_TLR4_Signaling Extracellular_M1 Extracellular M1 TLR4 TLR4 Extracellular_M1->TLR4 binds Signaling_Cascade Signaling Cascade TLR4->Signaling_Cascade activates ROS_Production ROS Production Signaling_Cascade->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis

Extracellular M1-induced TLR4 Signaling Pathway.

Experimental Workflow for M1 Extraction and Purification

The general workflow for obtaining purified M1 protein involves several key stages, from expression to final quality control.

M1_Extraction_Workflow Expression Recombinant M1 Expression Cell_Lysis Cell Lysis/ Harvesting Expression->Cell_Lysis Clarification Clarification (Centrifugation/ Filtration) Cell_Lysis->Clarification Purification Chromatographic Purification Clarification->Purification QC Quality Control (SDS-PAGE, Western Blot) Purification->QC

General Workflow for M1 Protein Extraction.

References

A Comparative Pharmacokinetic Analysis of Apatinib and its Major Metabolite, E-3-hydroxy-apatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison between the oral anti-angiogenic agent Apatinib and its principal active metabolite, E-3-hydroxy-apatinib. The data presented is compiled from peer-reviewed clinical studies to offer an objective overview of their absorption, distribution, metabolism, and excretion profiles.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Apatinib and E-3-hydroxy-apatinib following a single oral administration of 750 mg of Apatinib to human subjects.

Pharmacokinetic ParameterApatinib (Parent Drug)E-3-hydroxy-apatinib (Metabolite)
Maximum Plasma Concentration (Cmax) ~1600 ng/mL~250 ng/mL
Time to Cmax (Tmax) ~4 hours~8 hours
Area Under the Curve (AUC) AUC₀₋₂₄: ~19399 ng·h/mL[1]AUC at steady state is 56% of parent drug exposure[2]
Elimination Half-life (t½) ~9 hours[1]Estimated ~10-12 hours

Metabolic Pathway

Apatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4/5, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[2] The major metabolic pathway involves hydroxylation of the cyclopentyl ring to form E-3-hydroxy-apatinib. This metabolite retains pharmacological activity.

G Apatinib Apatinib Metabolite E-3-hydroxy-apatinib Apatinib->Metabolite Hydroxylation Enzyme CYP3A4/5 Enzyme->Apatinib

Metabolic conversion of Apatinib to E-3-hydroxy-apatinib.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below is a representative experimental protocol for the simultaneous quantification of Apatinib and E-3-hydroxy-apatinib in human plasma.

Sample Preparation
  • Method: Protein precipitation.

  • Procedure:

    • To 100 µL of human plasma, add an internal standard solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant and inject a portion into the LC-MS/MS system.

Liquid Chromatography
  • Instrumentation: Agilent 1200 Series HPLC or equivalent.

  • Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 5 mmol/L ammonium acetate with 0.1% formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A time-programmed gradient elution is employed to achieve optimal separation.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrumentation: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Apatinib: m/z 474.2 → 363.2

    • E-3-hydroxy-apatinib: m/z 490.2 → 363.2

    • Internal Standard (e.g., Vatalanib): m/z 333.1 → 137.1

  • Data Analysis: Analyst software or equivalent is used for data acquisition and processing.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Injection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Experimental workflow for bioanalysis.

References

Comparative Analysis of Apatinib's Potency on VEGFR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused comparison of the inhibitory potency of Apatinib on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Due to the lack of identifiable scientific literature on a compound referred to as "M1-1" as a VEGFR2 inhibitor within the scope of our search, a direct comparison is not possible. This document will therefore focus on the characterization of Apatinib's interaction with VEGFR2, supported by experimental data and detailed protocols.

Potency of Apatinib on VEGFR2

Apatinib is a potent and selective inhibitor of the VEGFR2 tyrosine kinase.[1] It competitively binds to the ATP binding site of the intracellular domain of VEGFR2, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

Data Summary: Apatinib IC50 Values

CompoundTargetAssay TypeIC50 (nM)Reference
ApatinibVEGFR2Kinase Assay0.13[2]
ApatinibVEGFR2Cell-based Assay (H446 cells)18.2 ± 1.5[2]
ApatinibVEGFR2Cell-based Assay (H69 cells)25.4 ± 2.1[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in kinase assays and the cell line used in cell-based assays.

VEGFR2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This initiates a cascade of downstream signaling events crucial for angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR2 signaling cascade initiated by VEGF binding.

Experimental Protocols

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC50) of a compound against VEGFR2 kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Apatinib (or other test compounds)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Apatinib in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for VEGFR2.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental_Workflow A Compound Dilution B Enzyme/Substrate Addition A->B C ATP Addition (Reaction Start) B->C D Incubation (1 hour) C->D E ADP-Glo™ Reagent Addition D->E F Incubation (40 min) E->F G Kinase Detection Reagent Addition F->G H Incubation (30 min) G->H I Luminescence Reading H->I J IC50 Determination I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based VEGFR2 Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of a compound on VEGF-induced VEGFR2 phosphorylation in intact cells.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR2

  • Cell culture medium (e.g., EGM-2)

  • Recombinant human VEGF-A

  • Apatinib (or other test compounds)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175) and mouse anti-total-VEGFR2

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Western blot reagents and equipment

  • Cell imaging system or plate reader for signal quantification

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of Apatinib or vehicle for 1 hour.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the antibody against total VEGFR2 to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of phosphorylated VEGFR2 to total VEGFR2.

    • Determine the inhibitory effect of the compound on VEGFR2 phosphorylation.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Apatinib Metabolite M1-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of Apatinib and its metabolites, such as M1-1, are critical for maintaining laboratory safety and environmental protection. Apatinib is a potent tyrosine kinase inhibitor and is considered a cytotoxic agent.[1] Therefore, its waste products must be managed as hazardous materials. This guide provides essential, step-by-step procedures for the safe disposal of Apatinib metabolite M1-1.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling Apatinib or its metabolites, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection GlovesDouble chemotherapy gloves
Eye Protection Safety GogglesTightly fitting with side-shields
Respiratory Protection Respirator MaskP2/N95 or higher
Body Protection Lab Coat/GownDisposable, fluid-resistant

Always handle Apatinib and its metabolites in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols.[2]

Disposal Workflow for this compound

The proper disposal of this compound follows the standard procedures for cytotoxic waste. The primary method of disposal for cytotoxic waste is high-temperature incineration.[3]

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Collection cluster_3 Final Disposal A This compound Waste (e.g., contaminated labware, solutions) B Segregate into Purple Cytotoxic Waste Bag A->B C Place Bag in Lined, Rigid, Purple Cytotoxic Waste Bin B->C D Seal the Bin when 3/4 Full C->D E Store in a Secure, Designated Central Storage Area D->E F Arrange for Pickup by a Licensed Hazardous Waste Contractor E->F G Transport to a Permitted Incineration Facility F->G H High-Temperature Incineration G->H

Caption: Logical workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

  • Segregation at Source : Immediately after generation, all waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE), must be segregated from other waste streams.[3]

  • Primary Containment : Place all contaminated materials into a designated, leak-proof, purple cytotoxic waste bag.[4] This color coding is crucial for identifying the waste as cytotoxic.

  • Secondary Containment : The purple bag should then be placed inside a rigid, puncture-resistant container that is also clearly labeled as "Cytotoxic Waste".[5] These containers are typically purple or yellow with the cytotoxic symbol.

  • Labeling : Ensure the outer container is clearly labeled with the contents, date, and the universal biohazard or cytotoxic symbol.

  • Storage : Store the sealed cytotoxic waste container in a secure, designated area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.

  • Final Disposal : The final disposal of cytotoxic waste must be carried out through high-temperature incineration by a licensed and certified waste management facility.[3] Never dispose of cytotoxic waste in regular trash, down the drain, or through autoclaving.

Spill Management

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : Wear double gloves, a disposable gown, eye protection, and a respirator.

  • Contain the Spill : Use a spill kit with absorbent pads to contain the spill. Work from the outside of the spill inward.

  • Clean the Area : Decontaminate the area with an appropriate cleaning agent. Consult the Safety Data Sheet (SDS) for Apatinib for recommended decontamination solutions.

  • Dispose of Cleanup Materials : All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste following the procedures outlined above.

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the procedures provided here are based on established guidelines for the handling and disposal of cytotoxic and antineoplastic agents.[6][7] Adherence to institutional and local regulations for hazardous waste management is mandatory. For detailed information on the properties of Apatinib, refer to the manufacturer's Safety Data Sheet (SDS).[8][9]

References

Essential Safety and Logistical Information for Handling Apatinib Metabolite M1-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Apatinib metabolite M1-1. The procedural guidance herein is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) Plan

Appropriate PPE is the primary barrier against exposure to hazardous compounds.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required Personal Protective Equipment
Compound Receiving and Storage - Single pair of chemotherapy-tested gloves- Lab coat
Weighing and Reconstitution - Two pairs of chemotherapy-tested gloves (outer pair sterile)- Disposable gown resistant to chemotherapy drugs- Eye protection (safety glasses with side shields or goggles)- Face shield if there is a risk of splashing- N95 respirator if not handled in a containment device
In Vitro Experiments (e.g., cell culture) - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles)
Waste Disposal - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles)- Face shield if there is a risk of splashing

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leakage.

  • The container should be transported in a sealed, leak-proof secondary container.[1]

  • Store the compound in a tightly closed, clearly labeled container in a designated, well-ventilated, and restricted-access area.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.

Preparation (Weighing and Reconstitution)
  • All handling of the solid compound and initial reconstitution should be performed in a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.[4]

  • Use dedicated equipment (e.g., spatulas, weighing paper, and containers).

  • Avoid the formation of dust and aerosols.[3]

  • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Administration (for in vitro/in vivo studies)
  • When administering the compound in a research setting, use Luer-Lok syringes and other closed-system transfer devices to prevent leakage.[1]

  • Ensure all personnel involved are trained in the safe handling of cytotoxic agents.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Sharps: All needles, syringes, and other sharp objects contaminated with the compound should be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste."

  • Contaminated PPE and Materials: Gloves, gowns, lab coats, bench paper, and any other materials that come into contact with the compound should be disposed of in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[3]

  • All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous and cytotoxic waste.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

1. Cell Seeding:

  • Culture cancer cells to ~80% confluency in appropriate media.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations.

3. Cell Treatment:

  • Remove the old media from the 96-well plate.
  • Add 100 µL of the media containing the different concentrations of this compound to the respective wells.
  • Include a vehicle control (media with the same concentration of solvent) and a negative control (media only).
  • Incubate for 48-72 hours.

4. Viability Assessment (MTT Assay):

  • Add 10 µL of MTT reagent (5 mg/mL) to each well.
  • Incubate for 4 hours at 37°C.
  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Diagrams

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Receive and Inspect Compound B Store in Designated Area A->B C Don Appropriate PPE B->C D Work in Biosafety Cabinet C->D E Weigh and Reconstitute D->E F Perform Experiment E->F G Segregate Waste F->G H Label as 'Cytotoxic' G->H I Dispose via Approved Channels H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.